Axomadol hydrochloride
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
187219-95-0 |
|---|---|
Molekularformel |
C16H26ClNO3 |
Molekulargewicht |
315.83 g/mol |
IUPAC-Name |
(1S,3S,6S)-6-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C16H25NO3.ClH/c1-17(2)11-13-7-8-14(18)10-16(13,19)12-5-4-6-15(9-12)20-3;/h4-6,9,13-14,18-19H,7-8,10-11H2,1-3H3;1H/t13-,14-,16+;/m0./s1 |
InChI-Schlüssel |
BCTAUJYAQUAGMU-ZPQOTBKHSA-N |
Isomerische SMILES |
CN(C)C[C@@H]1CC[C@@H](C[C@]1(C2=CC(=CC=C2)OC)O)O.Cl |
Kanonische SMILES |
CN(C)CC1CCC(CC1(C2=CC(=CC=C2)OC)O)O.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Axomadol hydrochloride |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Axomadol Hydrochloride: A Technical Guide to its Dual Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Axomadol hydrochloride is a centrally acting analgesic agent characterized by a unique dual mechanism of action, combining opioid agonism with the inhibition of monoamine reuptake. This technical guide provides an in-depth exploration of the molecular pharmacology of Axomadol, detailing its interaction with target receptors, the subsequent signaling cascades, and the experimental methodologies used to elucidate its complex mode of action. Quantitative data are presented in structured tables for comparative analysis, and key pathways and experimental workflows are visualized through detailed diagrams.
Introduction
Axomadol was developed for the management of moderate to severe pain.[1] It is a synthetic, centrally-acting opioid analgesic that is structurally related to tramadol.[1][2] Axomadol is administered as a racemic mixture of its (R,R) and (S,S)-enantiomers.[3] Its analgesic efficacy stems from a synergistic combination of µ-opioid receptor (MOR) agonism and the inhibition of norepinephrine (B1679862) (NE) and, to a lesser extent, serotonin (B10506) (5-HT) reuptake.[3][4] This dual action provides a broader spectrum of analgesia and potentially a more favorable side-effect profile compared to conventional opioids.[5] The development of Axomadol was halted after Phase II clinical trials.[1][2]
The Dual Mechanism of Action: A Stereochemical Perspective
The pharmacological activity of Axomadol is intrinsically linked to its stereochemistry and metabolic activation. The parent drug's enantiomers and their primary metabolite, O-demethyl-axomadol, exhibit distinct affinities for the µ-opioid receptor and monoamine transporters.
Metabolism
Axomadol is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its active metabolite, O-demethyl-axomadol.[3] This metabolic step is critical for the opioid component of its analgesic activity.
Enantiomer-Specific Activities
-
Opioid Agonism: The primary opioid-mediated analgesia is attributed to the (R,R)-enantiomer of the O-demethyl metabolite .[3] This metabolite is a potent agonist at the µ-opioid receptor.[4] The parent (R,R)-axomadol has a significantly lower affinity for the MOR.[4]
-
Monoamine Reuptake Inhibition: The inhibition of norepinephrine and serotonin reuptake is primarily mediated by the (S,S)-enantiomer of the parent drug, Axomadol, and its O-demethyl metabolite .[3][4]
This intricate interplay between the enantiomers and their metabolite is central to Axomadol's dual mechanism of action.
Quantitative Pharmacological Data
The binding affinities of Axomadol's enantiomers and their metabolites for the human µ-opioid receptor and their inhibitory constants for monoamine reuptake in rat brain synaptosomes are summarized below.
| Compound | µ-Opioid Receptor (Ki, µM) | Norepinephrine Reuptake (Ki, µM) | Serotonin Reuptake (Ki, µM) |
| (R,R)-Axomadol | 22.7 | 3.16 | 2.36 |
| (S,S)-Axomadol | >10 | 0.12 | 0.56 |
| (R,R)-O-demethyl-axomadol | 0.14 | 27.2 | 23.5 |
| (S,S)-O-demethyl-axomadol | 3.8 | 0.13 | 7.49 |
Data from Mangas-Sanjuan, et al. (2016).[4]
Signaling Pathways
µ-Opioid Receptor Signaling
Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), by the (R,R)-O-demethyl-axomadol metabolite initiates a cascade of intracellular events.
-
G-Protein Coupling: The µ-opioid receptor couples to inhibitory G-proteins (Gi/o).[6] Upon agonist binding, the Gαi/o subunit dissociates from the Gβγ subunit.[6]
-
Downstream Effects:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]
-
Modulation of Ion Channels: The Gβγ subunit can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[7] It can also inhibit voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.[7]
-
-
β-Arrestin Mediated Signaling: Prolonged or high-concentration agonist binding can lead to the phosphorylation of the µ-opioid receptor by G-protein coupled receptor kinases (GRKs).[7] This promotes the binding of β-arrestin, which can lead to receptor desensitization, internalization, and the initiation of G-protein independent signaling pathways.[7]
Norepinephrine and Serotonin Reuptake Inhibition
The (S,S)-enantiomers of Axomadol and its metabolite inhibit the reuptake of norepinephrine and serotonin from the synaptic cleft by binding to the norepinephrine transporter (NET) and the serotonin transporter (SERT), respectively.[3][4] This increases the concentration of these monoamines in the synapse, which in turn enhances descending inhibitory pain pathways.[8]
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize the pharmacological profile of Axomadol and its metabolites.
µ-Opioid Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the Ki of Axomadol enantiomers and metabolites for the µ-opioid receptor.
-
Materials:
-
Cell membranes expressing µ-opioid receptors (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]DAMGO.
-
Test compounds: Axomadol enantiomers and metabolites.
-
Non-specific binding control: Naloxone (B1662785) (high concentration).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, cell membranes, [³H]DAMGO, and the test compound or naloxone for non-specific binding.
-
Incubate for 60-90 minutes at room temperature.
-
Rapidly filter the contents of each well onto glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 value from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.
-
Norepinephrine Transporter (NET) Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the norepinephrine transporter.
-
Objective: To determine the Ki of Axomadol enantiomers and metabolites for the norepinephrine transporter.
-
Materials:
-
Cells expressing the human norepinephrine transporter (hNET), e.g., HEK293-hNET cells.
-
Radiolabeled substrate: [³H]Norepinephrine.
-
Test compounds: Axomadol enantiomers and metabolites.
-
Non-specific uptake control: Desipramine or Nisoxetine (B1678948).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
96-well plates.
-
Scintillation counter.
-
-
Procedure:
-
Plate the hNET-expressing cells in 96-well plates and allow them to adhere.
-
Pre-incubate the cells with the test compound or control.
-
Initiate the uptake by adding [³H]Norepinephrine.
-
Incubate for a defined period at room temperature or 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the IC50 value for the inhibition of norepinephrine uptake.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by an agonist at the µ-opioid receptor.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of Axomadol metabolites as agonists at the µ-opioid receptor.
-
Materials:
-
Cell membranes expressing µ-opioid receptors.
-
[³⁵S]GTPγS.
-
GDP.
-
Test agonist (e.g., (R,R)-O-demethyl-axomadol).
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
96-well filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test agonist.
-
In a 96-well plate, add assay buffer, cell membranes, GDP, and the test agonist.
-
Pre-incubate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the data to determine the EC50 and Emax values.
-
Forskolin-Stimulated cAMP Inhibition Assay
This assay measures the ability of a µ-opioid receptor agonist to inhibit adenylyl cyclase activity.
-
Objective: To functionally assess the Gi/o coupling of the µ-opioid receptor upon stimulation by Axomadol metabolites.
-
Materials:
-
Whole cells expressing µ-opioid receptors.
-
Test agonist (e.g., (R,R)-O-demethyl-axomadol).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Plate cells in a 96-well or 384-well plate.
-
Pre-treat the cells with the PDE inhibitor.
-
Add serial dilutions of the test agonist.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a defined period.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
Calculate the IC50 for the inhibition of forskolin-stimulated cAMP accumulation.
-
Conclusion
This compound presents a compelling example of a rationally designed analgesic with a multifaceted mechanism of action. The stereospecific activities of its parent enantiomers and their active metabolites result in a synergistic combination of µ-opioid receptor agonism and monoamine reuptake inhibition. This in-depth technical guide provides a comprehensive overview of its molecular pharmacology, supported by quantitative data and detailed experimental methodologies, to aid researchers and drug development professionals in understanding this complex analgesic agent.
References
- 1. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Axomadol - Wikipedia [en.wikipedia.org]
- 3. Population pharmacokinetic/pharmacodynamic modelling of the effects of axomadol and its O‐demethyl metabolite on pupil diameter and nociception in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife [elifesciences.org]
- 5. The mu-opioid receptor agonist/noradrenaline reuptake inhibition (MOR-NRI) concept in analgesia: the case of tapentadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Serotonin-Norepinephrine Reuptake Inhibitors for Pain Control: Premise and Promise - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Axomadol Hydrochloride: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Axomadol hydrochloride is a centrally acting analgesic agent with a dual mechanism of action, exhibiting both opioid agonistic properties and inhibition of monoamine reuptake.[1][2][3] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details illustrative experimental protocols for its synthesis, based on established methods for structurally related compounds, and outlines key analytical techniques for its characterization. Quantitative data is presented in structured tables for clarity, and signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding of its pharmacological action and analysis.
Introduction
Axomadol, with the chemical name (1R,3R,6R)-6-[(dimethylamino)methyl]-1-(3-methoxyphenyl)-1,3-cyclohexanediol, is a synthetic opioid analgesic that was investigated for the treatment of moderate to severe pain.[4] Its hydrochloride salt is the commonly used form for pharmaceutical development. The compound is structurally related to tramadol (B15222) and exhibits a complex pharmacological profile by acting as an agonist at the μ-opioid receptor and as an inhibitor of the reuptake of norepinephrine (B1679862) and serotonin.[1][2][3] This dual action is believed to contribute to its analgesic efficacy.
Synthesis of this compound
While a specific, detailed, publicly available synthesis protocol for this compound is limited, a plausible synthetic route can be inferred from the well-documented synthesis of its structural analog, tramadol hydrochloride.[5][6][7] The following protocol is an illustrative example based on these established methods.
Illustrative Synthesis Workflow
The synthesis of this compound can be conceptualized in a multi-step process, beginning with the formation of a key intermediate followed by a Grignard reaction and subsequent stereoselective separation and salt formation.
Caption: Illustrative workflow for the synthesis of this compound.
Experimental Protocol (Illustrative)
Step 1: Synthesis of 2-[(Dimethylamino)methyl]cyclohexan-1-one (Mannich Base)
-
To a reaction vessel, add cyclohexanone, dimethylamine hydrochloride, and paraformaldehyde in a suitable solvent such as ethanol.
-
The mixture is heated under reflux for a specified period to facilitate the Mannich reaction.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by distillation, to yield the Mannich base intermediate.
Step 2: Grignard Reaction to form Axomadol Base
-
In a separate flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are reacted with 3-bromoanisole in an ethereal solvent (e.g., tetrahydrofuran (B95107) or diethyl ether) to form the Grignard reagent, 3-methoxyphenylmagnesium bromide.
-
The solution of the Mannich base from Step 1, dissolved in a suitable solvent, is then added dropwise to the Grignard reagent at a controlled temperature (typically cooled in an ice bath).
-
The reaction is stirred for several hours to ensure complete reaction.
-
The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate) and concentrated to yield a mixture of diastereomers of the Axomadol base.
Step 3: Purification and Formation of this compound
-
The mixture of diastereomers is separated using column chromatography to isolate the desired (1R,3R,6R) stereoisomer.
-
The purified Axomadol base is dissolved in a suitable solvent (e.g., isopropanol (B130326) or diethyl ether).
-
A solution of hydrochloric acid in a suitable solvent is then added dropwise while stirring.
-
The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.
Characterization of this compound
A comprehensive characterization of this compound is essential to confirm its identity, purity, and structure. The following are key analytical techniques employed for this purpose. Due to the limited availability of specific data for this compound, representative data for the closely related compound tramadol hydrochloride is presented for illustrative purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical technique for assessing the purity of this compound and for quantifying it in various matrices.
Illustrative HPLC Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a buffer (e.g., phosphate (B84403) buffer at a specific pH) in a defined ratio |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 270 nm) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Data Presentation
| Compound | Retention Time (min) | Purity (%) |
| This compound | Typically > 2.0 | > 99.0 |
Note: The exact retention time will vary depending on the specific HPLC conditions. A high purity level is expected for a pharmaceutical-grade substance.[3]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its molecular formula.
Illustrative Mass Spectrometry Data
| Ionization Mode | [M+H]⁺ (m/z) | Key Fragments (m/z) |
| Electrospray (ESI) | 280.2 | Fragments corresponding to the loss of water and the dimethylaminomethyl group would be expected. |
Note: The molecular weight of Axomadol base is 279.38 g/mol . The [M+H]⁺ ion would be observed at approximately m/z 280.2.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the this compound molecule.
Illustrative IR Absorption Peaks
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | ~3400 (broad) |
| C-H (aromatic) | ~3050 |
| C-H (aliphatic) | ~2930 |
| C=C (aromatic) | ~1600, ~1480 |
| C-O (ether) | ~1250, ~1040 |
| N-H (amine salt) | ~2700-2250 (broad) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound.
Illustrative ¹H NMR Chemical Shifts (in a suitable deuterated solvent)
| Protons | Chemical Shift (ppm) |
| Aromatic (Ar-H) | 6.7 - 7.3 |
| Methoxy (-OCH₃) | ~3.8 |
| N-Methyl (-N(CH₃)₂) | ~2.2 |
| Cyclohexane ring protons | 1.2 - 2.5 |
| Hydroxyl (-OH) | Variable (broad singlet) |
Illustrative ¹³C NMR Chemical Shifts (in a suitable deuterated solvent)
| Carbon | Chemical Shift (ppm) |
| Aromatic (Ar-C) | 110 - 160 |
| Cyclohexane ring carbons | 20 - 80 |
| Methoxy (-OCH₃) | ~55 |
| N-Methyl (-N(CH₃)₂) | ~45 |
Mechanism of Action and Signaling Pathways
Axomadol's analgesic effect is attributed to its dual mechanism of action: μ-opioid receptor agonism and norepinephrine reuptake inhibition.[1][2][3]
Opioid Receptor Signaling Pathway
As a μ-opioid receptor agonist, Axomadol mimics the action of endogenous opioids. Activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR), leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit pain signal transmission.
Caption: Opioid receptor signaling pathway activated by Axomadol.
Norepinephrine Reuptake Inhibition
Axomadol also functions as a norepinephrine reuptake inhibitor. By blocking the norepinephrine transporter (NET) in the presynaptic terminal, it increases the concentration of norepinephrine in the synaptic cleft. This enhances noradrenergic signaling, which is involved in descending inhibitory pain pathways.
Caption: Mechanism of norepinephrine reuptake inhibition by Axomadol.
Conclusion
This compound is a promising analgesic agent with a unique dual mechanism of action. This guide has provided an illustrative overview of its synthesis and a framework for its comprehensive characterization using modern analytical techniques. The provided diagrams of its signaling pathways offer a visual representation of its pharmacological effects. Further research and development will continue to elucidate the full therapeutic potential of this compound.
Disclaimer: The synthesis protocol and characterization data presented in this document are illustrative and based on methods for structurally similar compounds due to the limited availability of specific information for this compound in the public domain. Researchers should consult relevant patents and scientific literature for the most accurate and up-to-date information.
References
An In-depth Technical Guide to Axomadol Hydrochloride O-demethyl Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axomadol is a centrally acting analgesic agent with a dual mechanism of action, exhibiting both opioid agonistic properties and inhibition of norepinephrine (B1679862) reuptake. Following administration, Axomadol undergoes metabolism, primarily mediated by the cytochrome P450 (CYP) 2D6 enzyme, to form its active O-demethylated metabolite. This metabolite is crucial to the overall pharmacological profile of Axomadol, contributing significantly to its analgesic effects through potent interaction with µ-opioid receptors. This technical guide provides a comprehensive overview of the Axomadol hydrochloride O-demethyl metabolite, focusing on its pharmacological properties, pharmacokinetics, and relevant experimental methodologies.
Physicochemical Properties
Pharmacology
The O-demethyl metabolite of Axomadol is a potent agonist at the µ-opioid receptor. Its binding affinity is stereoselective, with the enantiomers exhibiting different potencies.
Receptor Binding Affinity
The inhibitory constants (Ki) for the enantiomers of the O-demethyl metabolite at the human recombinant µ-opioid receptor have been determined, highlighting the greater potency of the (1R,2R) enantiomer.[1]
| Enantiomer | Receptor | Ki (µM) |
| (1R,2R)-O-demethyl metabolite | Human µ-opioid | 0.14 |
| (1S,2S)-O-demethyl metabolite | Human µ-opioid | 3.8 |
Pharmacodynamics
The pharmacodynamic effects of the Axomadol O-demethyl metabolite are consistent with its action as a µ-opioid agonist. One of the key measurable effects is the induction of miosis (pupil constriction).
A population pharmacokinetic/pharmacodynamic (PK/PD) model revealed that the predicted effect-site concentrations of the (1R,2R)-O-demethyl metabolite linearly decreased pupil diameter.[1]
| Parameter | Value |
| Slope of pupil diameter decrease (mm·ml ng⁻¹) | 0.00967 |
Pharmacokinetics
The formation of the O-demethyl metabolite is dependent on the activity of the CYP2D6 enzyme. As such, the pharmacokinetic profile of the metabolite can be significantly influenced by an individual's CYP2D6 genotype. While a comprehensive table of standard pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for the O-demethyl metabolite is not available in a single source, population pharmacokinetic models have been developed to describe its disposition.
The kinetics of Axomadol and its O-demethyl metabolite have been described using a model that includes a specific compartment for metabolite formation, representing the liver.[1]
Signaling Pathway
As a potent µ-opioid receptor agonist, the Axomadol O-demethyl metabolite is understood to activate the canonical G-protein coupled receptor signaling pathway associated with this receptor. This pathway primarily involves the activation of inhibitory G-proteins (Gi/o).
µ-Opioid Receptor Signaling
The binding of the O-demethyl metabolite to the µ-opioid receptor initiates a cascade of intracellular events, leading to the analgesic effect. Key downstream effects include the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.
References
Axomadol Hydrochloride: A Technical Guide to Receptor Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axomadol is a centrally active analgesic agent that was investigated for the treatment of chronic pain.[1] Its mechanism of action is complex, involving both opioid and non-opioid pathways. This technical guide provides an in-depth overview of the receptor binding affinity of Axomadol hydrochloride, its enantiomers, and its primary metabolite, along with detailed experimental protocols and a visualization of its signaling pathways. The development of Axomadol was discontinued (B1498344) after Phase 2 clinical trials due to not meeting primary endpoints for chronic low back pain.
Core Mechanism of Action
Axomadol is a racemic mixture, and its analgesic effects are attributed to a dual mechanism of action:
-
Opioid Receptor Agonism: Primarily mediated by its active metabolite, O-demethyl-axomadol, which exhibits agonistic properties at the µ-opioid receptor.
-
Monoamine Reuptake Inhibition: Axomadol also inhibits the reuptake of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT), contributing to its analgesic effect.
Quantitative Receptor Binding Affinity
The binding affinity of a compound to its target receptor is a critical determinant of its potency and pharmacological profile. The inhibitory constant (Ki) is a measure of this affinity, with lower Ki values indicating higher affinity. The following tables summarize the known Ki values for Axomadol's enantiomers and its active metabolite at the human µ-opioid receptor.
Due to the limited publicly available data on the direct binding of Axomadol's enantiomers to the norepinephrine transporter (NET) and serotonin transporter (SERT), data for the structurally similar analgesic, Tramadol (B15222), is provided as a relevant proxy.
Table 1: Binding Affinity of Axomadol Enantiomers and Metabolite at the Human µ-Opioid Receptor
| Compound | Receptor | Inhibitory Constant (Ki) |
| (RR)-Axomadol | µ-opioid | 22.7 µM |
| (SS)-Axomadol | µ-opioid | >10 µM |
| (RR)-O-demethyl-axomadol | µ-opioid | 0.14 µM |
| (SS)-O-demethyl-axomadol | µ-opioid | 3.8 µM |
Table 2: Binding Affinity of Tramadol Enantiomers at Monoamine Transporters (as a proxy for Axomadol)
| Compound | Transporter | Inhibitory Constant (Ki) |
| (+)-Tramadol | Serotonin Transporter (SERT) | 0.53 µM[2] |
| (-)-Tramadol | Norepinephrine Transporter (NET) | 0.43 µM[2] |
Experimental Protocols
The determination of receptor binding affinity is typically achieved through radioligand binding assays. These assays measure the displacement of a radiolabeled ligand from a receptor by the test compound.
Radioligand Binding Assay for µ-Opioid Receptor Affinity
Objective: To determine the inhibitory constant (Ki) of Axomadol enantiomers and metabolites for the human µ-opioid receptor.
Materials:
-
Receptor Source: Membranes from cells recombinantly expressing the human µ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective µ-opioid agonist).
-
Test Compounds: (RR)-Axomadol, (SS)-Axomadol, (RR)-O-demethyl-axomadol, (SS)-O-demethyl-axomadol.
-
Non-specific Binding Control: Naloxone (B1662785) (a non-selective opioid antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the µ-opioid receptor in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes, [³H]-DAMGO, and assay buffer.
-
Non-specific Binding: Receptor membranes, [³H]-DAMGO, and a high concentration of naloxone (e.g., 10 µM).
-
Displacement: Receptor membranes, [³H]-DAMGO, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
Axomadol's Dual Mechanism of Action
Caption: Dual mechanism of action of Axomadol.
Radioligand Binding Assay Workflow
Caption: Workflow of a competitive radioligand binding assay.
Opioid Receptor Downstream Signaling
Caption: Downstream signaling cascade of the µ-opioid receptor.
References
Axomadol Hydrochloride: A Technical Guide to its Monoamine Reuptake Inhibition Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Axomadol is a centrally acting analgesic agent with a dual mechanism of action, encompassing both opioid agonism and inhibition of monoamine reuptake. This technical guide provides an in-depth analysis of axomadol hydrochloride's interaction with the norepinephrine (B1679862) (NET) and serotonin (B10506) (SERT) transporters. Quantitative binding affinity data for axomadol's enantiomers and its primary O-demethyl metabolite are presented, alongside detailed experimental protocols for monoamine reuptake inhibition assays. Furthermore, signaling pathways and experimental workflows are illustrated to provide a comprehensive understanding of its pharmacological profile.
Introduction
Axomadol (formerly EN3324) is a synthetic opioid analgesic that was investigated for the management of moderate to severe pain.[1][2] Structurally related to tramadol, axomadol exhibits a complex pharmacological profile by not only acting as an agonist at the μ-opioid receptor but also by inhibiting the reuptake of norepinephrine (NA) and, to a lesser extent, serotonin (5-HT).[3][4] This dual action suggests a potential for synergistic analgesic effects, targeting both ascending and descending pain pathways. The monoamine reuptake inhibition is primarily attributed to the (S,S)-enantiomer of the parent compound and its metabolite.[3] This document serves as a technical resource, consolidating the available data on the monoamine reuptake properties of this compound and its derivatives.
Quantitative Data: Monoamine Transporter Binding Affinities
The inhibitory activity of axomadol's enantiomers and its primary active metabolite, O-demethyl-axomadol, at the norepinephrine and serotonin transporters has been quantified using in vitro binding assays with rat brain synaptosomes. The resulting inhibition constant (Ki) values are summarized in the table below. Lower Ki values are indicative of higher binding affinity.
| Compound | Transporter | Ki (μM)[3] |
| (R,R)-Axomadol (Parent) | Norepinephrine (NET) | 3.16 |
| Serotonin (SERT) | 2.36 | |
| (S,S)-Axomadol (Parent) | Norepinephrine (NET) | 0.12 |
| Serotonin (SERT) | 0.56 | |
| (R,R)-O-demethyl-axomadol | Norepinephrine (NET) | 27.2 |
| Serotonin (SERT) | 23.5 | |
| (S,S)-O-demethyl-axomadol | Norepinephrine (NET) | 0.13 |
| Serotonin (SERT) | 7.49 |
Experimental Protocols: Monoamine Reuptake Inhibition Assay
The following provides a detailed methodology for a standard radioligand binding assay to determine the affinity of test compounds for the norepinephrine and serotonin transporters in rat brain synaptosomes. This protocol is representative of the type of assay used to generate the data presented above.
Preparation of Rat Brain Synaptosomes
-
Tissue Homogenization: Whole brains from male Sprague-Dawley rats are rapidly dissected and homogenized in ice-cold 0.32 M sucrose (B13894) solution.
-
Centrifugation: The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Synaptosome Isolation: The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C. The pellet, containing the synaptosomes, is resuspended in a suitable buffer (e.g., Krebs-phosphate buffer).
Norepinephrine Transporter (NET) Binding Assay
-
Radioligand: [³H]-Nisoxetine, a selective NET inhibitor.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Procedure:
-
Synaptosomal membranes (approximately 100-200 µg of protein) are incubated with a fixed concentration of [³H]-Nisoxetine (e.g., 1 nM).
-
Varying concentrations of this compound or its enantiomers/metabolites are added to compete for binding.
-
The incubation is carried out for 60 minutes at 4°C.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled NET inhibitor, such as desipramine (B1205290) (10 µM).
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound and free radioligand.
-
The filters are washed with ice-cold assay buffer.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
IC50 values are determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.
-
Serotonin Transporter (SERT) Binding Assay
-
Radioligand: [³H]-Citalopram or [³H]-Paroxetine, selective SERT inhibitors.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Procedure:
-
Synaptosomal membranes (approximately 50-100 µg of protein) are incubated with a fixed concentration of the chosen radioligand (e.g., 0.1 nM [³H]-Paroxetine).
-
Varying concentrations of this compound or its enantiomers/metabolites are added.
-
The incubation is performed for 60 minutes at 25°C.
-
Non-specific binding is determined using a high concentration of a non-radiolabeled SERT inhibitor, such as fluoxetine (B1211875) (10 µM).
-
The assay is terminated and radioactivity is quantified as described for the NET binding assay.
-
IC50 and subsequent Ki values are calculated.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Axomadol
Caption: Dual mechanism of action of Axomadol leading to analgesia.
Experimental Workflow: Monoamine Reuptake Inhibition Assay
Caption: Workflow for a synaptosome-based monoamine reuptake assay.
References
- 1. Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. moleculardevices.com [moleculardevices.com]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Inhibition of serotonin uptake into mouse brain synaptosomes by ionophores and ion-channel agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Axomadol Hydrochloride using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Axomadol hydrochloride. Axomadol, the primary active metabolite of Tramadol (B15222), is also known as O-desmethyltramadol (ODT). The described protocol is applicable for the analysis of Axomadol in bulk drug substances and pharmaceutical formulations. The method is sensitive, accurate, precise, and suitable for routine quality control and research applications.
Introduction
Axomadol is a centrally acting opioid analgesic and the main active metabolite of Tramadol. It exhibits a significantly higher affinity for the μ-opioid receptor compared to its parent compound, making its accurate quantification critical in pharmacokinetic, pharmacodynamic, and quality control studies. This document provides a detailed protocol for an HPLC method that effectively separates and quantifies this compound.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this method.
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Zorbax SB-C8 (250 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Acetonitrile (B52724) : 0.01 M Potassium Dihydrogen Phosphate (B84403) Buffer (50:50, v/v), with 0.1% Triethylamine (B128534), adjusted to pH 5.5 with 0.1 M Sodium Hydroxide[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25°C[1]
-
Detection Wavelength: 218 nm[1]
-
Injection Volume: 20 µL
-
Run Time: 10 minutes[2]
Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 0.01 M solution of potassium dihydrogen phosphate in HPLC grade water. Add 0.1% (v/v) of triethylamine and adjust the pH to 5.5 using 0.1 M sodium hydroxide. Filter the buffer solution through a 0.45 µm membrane filter. Mix the filtered buffer with acetonitrile in a 50:50 (v/v) ratio and degas before use.[1]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations in the range of 250-2000 ng/mL.[1][3]
-
Sample Preparation (for Pharmaceutical Formulations):
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer a quantity of the powder equivalent to 100 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
-
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose. The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity Range | 250 - 2000 ng/mL[1][3] |
| Correlation Coefficient (r²) | > 0.99[1][3] |
| Limit of Detection (LOD) | 125 ng/mL[1][3] |
| Limit of Quantification (LOQ) | 250 ng/mL[1][3] |
| Intra-day Precision (%RSD) | 1.89% - 10.91%[1] |
| Inter-day Precision (%RSD) | 2.16% - 5.85%[1] |
| Accuracy (% Recovery) | 86.93% - 104.99%[1] |
| Retention Time of Axomadol | Approximately 4.75 min[1][2] |
Experimental Workflow
Caption: Experimental workflow for the HPLC quantification of this compound.
Signaling Pathways and Logical Relationships
For the quantification of a small molecule like this compound by HPLC, the concept of signaling pathways is not directly applicable. The logical relationship in this analytical method is a linear relationship between the concentration of the analyte and the detector response (peak area), which is a fundamental principle of quantitative chromatography.
Caption: Logical relationship between analyte concentration and detector response in HPLC.
Conclusion
The HPLC method described in this application note is a reliable and validated procedure for the quantification of this compound. The detailed protocol and validation data provide a comprehensive guide for researchers and analysts in the pharmaceutical industry. The method's simplicity and accuracy make it suitable for high-throughput analysis in quality control laboratories.
References
Application Note & Protocol: Quantitative Analysis of Axomadol Hydrochloride in Human Plasma by LC-MS/MS
Introduction
Axomadol is a centrally active analgesic agent with a dual mechanism of action, exhibiting opioid agonistic properties and inhibition of monoamine reuptake.[1][2] Structurally related to tramadol (B15222), it undergoes metabolism primarily via the cytochrome P450 enzyme CYP2D6 to form its active metabolite, O-demethyl-axomadol.[2] Accurate and sensitive quantification of Axomadol in plasma is crucial for pharmacokinetic and pharmacodynamic studies in drug development. This application note provides a detailed protocol for the analysis of Axomadol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The methodology presented is adapted from established and validated methods for the analysis of the structurally similar compound, tramadol, and its metabolites in biological matrices.[3][4][5][6]
Principle
This method employs a simple and rapid protein precipitation technique for the extraction of Axomadol and a suitable internal standard (IS) from human plasma. The chromatographic separation is achieved on a C18 reversed-phase column under gradient or isocratic elution conditions. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
1. Materials and Reagents
-
Analytes and Internal Standard:
-
Axomadol hydrochloride (Reference Standard)
-
Tramadol-d6 (or other suitable stable isotope-labeled internal standard)
-
-
Reagents:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2EDTA as anticoagulant)
-
2. Standard Solutions and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the Axomadol stock solution in a mixture of methanol and water (50:50, v/v) to create calibration standards.
-
Internal Standard (IS) Working Solution: Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation)
-
Allow all plasma samples, calibration standards, and QC samples to thaw at room temperature.
-
To 100 µL of each plasma sample in a microcentrifuge tube, add 20 µL of the IS working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for specific instrumentation.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 2 min. |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | To be determined by infusing a standard solution of Axomadol and the IS. For Axomadol (MW: 263.38), a potential precursor ion would be [M+H]+ at m/z 264.2. Product ions would need to be optimized. For Tramadol-d6, a common transition is m/z 270.2 -> 58.2. |
Data Presentation: Method Validation Summary
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for Axomadol in human plasma, based on typical acceptance criteria for bioanalytical methods.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Axomadol | 1 - 1000 | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| LLOQ | 1 | < 20% | < 20% | ± 20% |
| Low | 3 | < 15% | < 15% | ± 15% |
| Medium | 100 | < 15% | < 15% | ± 15% |
| High | 800 | < 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | > 85% | 85% - 115% |
| High | 800 | > 85% | 85% - 115% |
Visualizations
Caption: Experimental workflow for plasma sample preparation.
Caption: Simplified metabolic pathway of Axomadol.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in human plasma using LC-MS/MS. The described method is sensitive, selective, and suitable for high-throughput analysis in a research or drug development setting. The provided validation parameters and workflows serve as a robust starting point for the implementation of this assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Population pharmacokinetic/pharmacodynamic modelling of the effects of axomadol and its O‐demethyl metabolite on pupil diameter and nociception in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of Axomadol Hydrochloride Enantiomers by High-Performance Liquid Chromatography
Abstract
This application note presents a proposed method for the chiral separation of Axomadol hydrochloride enantiomers using High-Performance Liquid Chromatography (HPLC). Axomadol, a centrally active analgesic, is a chiral compound, and the analysis of its individual enantiomers is crucial for pharmacokinetic and pharmacodynamic studies. While specific validated methods for Axomadol are not widely published, this protocol is based on established methods for the structurally similar compound, Tramadol, and general principles of chiral chromatography. The proposed method utilizes a polysaccharide-based chiral stationary phase (CSP) to achieve baseline separation of the (+) and (-) enantiomers of Axomadol. This document provides a detailed experimental protocol, system suitability parameters, and a workflow diagram to guide researchers in developing and validating a robust enantioselective analytical method for Axomadol.
Introduction
Axomadol is a synthetic, centrally-acting opioid analgesic that has been investigated for the management of chronic pain.[1] It possesses a complex mechanism of action, involving opioid receptor agonism and inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake.[2] Axomadol has two chiral centers, and like many chiral drugs, its enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is of significant importance in drug development, clinical research, and quality control.
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective analysis of pharmaceuticals. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the resolution of a wide range of chiral compounds. This application note outlines a proposed HPLC method for the chiral separation of this compound enantiomers, leveraging successful methodologies reported for the analogous compound, Tramadol.
Experimental Protocol
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or fluorescence detector. A mass spectrometer can also be used for detection, as has been done in previous Axomadol pharmacokinetic studies.[2]
-
Chiral Column: A polysaccharide-based chiral stationary phase column is recommended. A suitable starting point would be a column such as the Lux® Cellulose-4 (150 x 4.6 mm, 3 µm) or a Chiralpak® AD-H (150 x 4.6 mm, 5 µm).
-
Chemicals and Reagents:
-
This compound reference standard (racemic mixture)
-
Hexane (B92381) (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA) (analytical grade)
-
Methanol (B129727) (HPLC grade, for sample preparation)
-
Water (HPLC grade)
-
Chromatographic Conditions (Proposed):
The following conditions are proposed as a starting point and may require optimization for a specific HPLC system and column.
| Parameter | Proposed Value |
| Column | Lux® Cellulose-4 (150 x 4.6 mm, 3 µm) |
| Mobile Phase | Hexane:Ethanol with 0.1% Diethylamine (96:4 v/v) |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | UV at 274 nm or Fluorescence (Excitation: 275 nm, Emission: 300 nm) |
| Injection Volume | 10 µL |
| Sample Diluent | Methanol or Mobile Phase |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of racemic this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard: Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.
-
Filtration: Filter the working standard solution through a 0.45 µm syringe filter before injection.
System Suitability:
To ensure the performance of the chromatographic system, the following system suitability parameters should be evaluated.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 |
| Tailing Factor (T) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) for replicate injections | < 2.0% |
Data Presentation
The following table summarizes the expected retention times and resolution for the chiral separation of Axomadol enantiomers based on the proposed method. These are hypothetical values and will need to be experimentally determined.
| Enantiomer | Expected Retention Time (min) | Resolution (Rs) |
| (+)-Axomadol | ~ 8.5 | - |
| (-)-Axomadol | ~ 9.8 | > 1.5 |
Experimental Workflow
Caption: Workflow for the chiral separation of Axomadol enantiomers.
Discussion
The proposed HPLC method provides a starting point for the successful chiral separation of this compound enantiomers. The selection of a polysaccharide-based chiral stationary phase is based on its proven success in resolving a wide variety of chiral compounds, including the structurally related molecule Tramadol. The use of a normal-phase mobile system consisting of hexane and an alcohol modifier, with a basic additive like diethylamine, is a common and effective approach for the enantioseparation of basic compounds on this type of CSP.
Optimization of the mobile phase composition, including the type and percentage of the alcohol modifier and the concentration of the basic additive, may be necessary to achieve optimal resolution and peak shape. The flow rate and column temperature can also be adjusted to fine-tune the separation. The choice of detector will depend on the concentration of the analyte and the required sensitivity. While UV detection is often sufficient, fluorescence detection can offer enhanced sensitivity. For complex matrices, such as plasma samples, LC-MS/MS would provide the highest selectivity and sensitivity, as demonstrated in pharmacokinetic studies of Axomadol.[2]
Conclusion
This application note details a proposed HPLC method for the chiral separation of this compound enantiomers. By leveraging established chromatographic principles and methodologies for similar compounds, this protocol provides a solid foundation for researchers, scientists, and drug development professionals to develop a robust and reliable analytical method for the enantioselective analysis of Axomadol. The successful implementation of this method will be critical for advancing the understanding of the pharmacological properties of individual Axomadol enantiomers.
References
Axomadol Hydrochloride Reference Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axomadol is a centrally acting analgesic agent that was investigated for the treatment of chronic pain.[1] Its mechanism of action involves a dual pathway: it acts as an agonist at opioid receptors and also inhibits the reuptake of monoamines, specifically norepinephrine (B1679862) and serotonin.[2] Although its clinical development was halted after Phase II trials, Axomadol and its hydrochloride salt remain valuable tools for research in pain pathways and drug metabolism.[1] This document provides detailed application notes and protocols for the use of Axomadol hydrochloride as a reference standard in a research setting.
Availability
This compound is not available as a pharmacopoeial reference standard from organizations like USP or EP. However, it can be obtained as a research chemical from various commercial suppliers. It is crucial to source this compound from a reputable supplier that provides a comprehensive Certificate of Analysis (CoA).
Quantitative Data Summary
The following table summarizes typical quantitative data for an this compound reference standard. This data is compiled from information available for Axomadol and its analogue, Tramadol hydrochloride, and should be confirmed with the supplier-specific Certificate of Analysis.
| Parameter | Specification | Typical Value | Analytical Method |
| Identity | Conforms to structure | Confirmed by ¹H-NMR, ¹³C-NMR, MS | NMR, Mass Spectrometry |
| Appearance | White to off-white crystalline powder | Conforms | Visual Inspection |
| Purity (HPLC) | ≥ 98.0% | 99.74% (for Axomadol free base) | HPLC-UV |
| Solubility | Soluble in water, methanol, and DMSO | Conforms | Visual Inspection |
| Loss on Drying | ≤ 1.0% | < 0.5% | TGA or Karl Fischer Titration |
| Residue on Ignition | ≤ 0.1% | < 0.1% | USP <281> |
| Heavy Metals | ≤ 20 ppm | < 10 ppm | ICP-MS or USP <231> |
| Residual Solvents | Complies with ICH Q3C limits | Conforms | Headspace GC-MS |
Signaling Pathway
Axomadol's analgesic effect is attributed to its dual mechanism of action. The diagram below illustrates the inferred signaling pathway based on its known targets and the well-established pathways of similar molecules like Tramadol.
Caption: Inferred signaling pathway of Axomadol.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol is adapted from established methods for the related compound, Tramadol hydrochloride, and should be validated for this compound.
A. Instrumentation and Materials
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
B. Chromatographic Conditions
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 25 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of 30:70 (v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 20 µL
C. Standard Solution Preparation
-
Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL.
-
Further dilute this stock solution with the mobile phase to obtain a working standard solution of approximately 100 µg/mL.
D. Sample Solution Preparation
-
Prepare the sample solution at the same concentration as the working standard solution using the mobile phase as the diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
E. Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., RSD of peak area < 2.0%).
-
Inject the sample solution.
-
Calculate the purity by the area normalization method, assuming all impurities have the same response factor as the main peak.
Experimental Workflow Diagram
Caption: Workflow for HPLC purity assessment of Axomadol HCl.
Disclaimer
This document is intended for research purposes only and not for human or veterinary use. The information provided is based on available scientific literature and is intended as a guide. All experimental procedures should be conducted by qualified personnel in a suitably equipped laboratory, following all applicable safety guidelines. The analytical methods described herein are examples and should be fully validated by the end-user for their specific application.
References
In Vitro Assays for Axomadol Hydrochloride Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axomadol hydrochloride is a centrally acting analgesic agent with a dual mechanism of action, exhibiting both opioid agonistic properties and inhibition of monoamine reuptake.[1] As a racemic mixture of (1R,2S,5R)- and (1S,2R,5S)-enantiomers, the pharmacological activity of Axomadol is a composite of the distinct properties of each enantiomer. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and its enantiomers at the mu-opioid receptor (MOR) and on the norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) transporters.
Data Presentation
The following tables summarize the expected quantitative data from in vitro assays of this compound and its components. The data for the related compound Tramadol (B15222) is provided as a representative example to illustrate the expected differential activity of the enantiomers.
Table 1: Opioid Receptor Binding Affinity
| Compound | Receptor | Radioligand | Kᵢ (nM) |
| Axomadol HCl (racemate) | Mu-Opioid | [³H]-DAMGO | Data to be determined |
| (+)-Axomadol | Mu-Opioid | [³H]-DAMGO | Data to be determined |
| (-)-Axomadol | Mu-Opioid | [³H]-DAMGO | Data to be determined |
| Tramadol HCl (racemate) | Mu-Opioid | [³H]-Naloxone | 2400 |
| (+)-Tramadol | Mu-Opioid | [³H]-Naloxone | 1330 |
| (-)-Tramadol | Mu-Opioid | [³H]-Naloxone | 24800 |
Table 2: Monoamine Reuptake Inhibition
| Compound | Transporter | Substrate | IC₅₀ (nM) |
| Axomadol HCl (racemate) | Norepinephrine (NET) | [³H]-Norepinephrine | Data to be determined |
| (+)-Axomadol | Norepinephrine (NET) | [³H]-Norepinephrine | Data to be determined |
| (-)-Axomadol | Norepinephrine (NET) | [³H]-Norepinephrine | Data to be determined |
| Axomadol HCl (racemate) | Serotonin (SERT) | [³H]-Serotonin | Data to be determined |
| (+)-Axomadol | Serotonin (SERT) | [³H]-Serotonin | Data to be determined |
| (-)-Axomadol | Serotonin (SERT) | [³H]-Serotonin | Data to be determined |
| Tramadol HCl (racemate) | Norepinephrine (NET) | [³H]-Norepinephrine | 430 |
| (+)-Tramadol | Norepinephrine (NET) | [³H]-Norepinephrine | Not reported |
| (-)-Tramadol | Norepinephrine (NET) | [³H]-Norepinephrine | 430 |
| Tramadol HCl (racemate) | Serotonin (SERT) | [³H]-Serotonin | 530 |
| (+)-Tramadol | Serotonin (SERT) | [³H]-Serotonin | 530 |
| (-)-Tramadol | Serotonin (SERT) | [³H]-Serotonin | Not reported |
Experimental Protocols
Mu-Opioid Receptor (MOR) Binding Assay
Principle: This competitive binding assay measures the affinity of a test compound (this compound and its enantiomers) for the mu-opioid receptor by assessing its ability to displace a radiolabeled ligand (e.g., [³H]-DAMGO) from the receptor.
Materials:
-
Cell membranes prepared from cells expressing the human mu-opioid receptor (e.g., CHO-K1 or HEK293 cells)
-
[³H]-DAMGO (specific activity ~30-60 Ci/mmol)
-
Naloxone (for determination of non-specific binding)
-
This compound and its purified enantiomers
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Prepare serial dilutions of this compound and its enantiomers in Binding Buffer.
-
In a 96-well microplate, add in the following order:
-
25 µL of Binding Buffer (for total binding) or 25 µL of 10 µM Naloxone (for non-specific binding) or 25 µL of test compound dilution.
-
25 µL of [³H]-DAMGO (final concentration ~1 nM).
-
150 µL of cell membrane suspension (50-100 µg protein/well).
-
-
Incubate the plate at 25°C for 60 minutes with gentle shaking.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate overnight.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Norepinephrine Transporter (NET) Uptake Assay
Principle: This assay measures the ability of a test compound to inhibit the uptake of radiolabeled norepinephrine into cells expressing the norepinephrine transporter.
Materials:
-
HEK293 or other suitable cells stably expressing the human norepinephrine transporter (hNET)
-
[³H]-Norepinephrine (specific activity ~10-20 Ci/mmol)
-
Desipramine (B1205290) (as a positive control and for determination of non-specific uptake)
-
This compound and its purified enantiomers
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)
-
96-well cell culture plates
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Plate hNET-expressing cells in 96-well plates and grow to confluence.
-
On the day of the assay, wash the cells once with Uptake Buffer.
-
Pre-incubate the cells for 10 minutes at 37°C with 100 µL of Uptake Buffer containing various concentrations of the test compound or 10 µM desipramine for non-specific uptake.
-
Initiate the uptake by adding 100 µL of [³H]-Norepinephrine (final concentration ~10 nM) to each well.
-
Incubate for 15 minutes at 37°C.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells three times with 200 µL of ice-cold Uptake Buffer.
-
Lyse the cells by adding 200 µL of 1% SDS.
-
Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the IC₅₀ value by non-linear regression analysis.
Serotonin Transporter (SERT) Uptake Assay
Principle: This assay is analogous to the NET uptake assay but measures the inhibition of radiolabeled serotonin uptake into cells expressing the serotonin transporter.
Materials:
-
HEK293 or other suitable cells stably expressing the human serotonin transporter (hSERT)
-
[³H]-Serotonin (5-HT) (specific activity ~20-30 Ci/mmol)
-
Fluoxetine (B1211875) or Paroxetine (as a positive control and for determination of non-specific uptake)
-
This compound and its purified enantiomers
-
Uptake Buffer: Krebs-Ringer-HEPES buffer
-
96-well cell culture plates
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Plate hSERT-expressing cells in 96-well plates and grow to confluence.
-
Wash the cells once with Uptake Buffer.
-
Pre-incubate the cells for 10 minutes at 37°C with 100 µL of Uptake Buffer containing various concentrations of the test compound or 10 µM fluoxetine for non-specific uptake.
-
Initiate the uptake by adding 100 µL of [³H]-Serotonin (final concentration ~5 nM).
-
Incubate for 10 minutes at 37°C.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells three times with 200 µL of ice-cold Uptake Buffer.
-
Lyse the cells by adding 200 µL of 1% SDS.
-
Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate the specific uptake and determine the IC₅₀ value as described for the NET assay.
Signaling Pathways
The dual mechanism of action of Axomadol involves interaction with the G-protein coupled mu-opioid receptor and the monoamine transporters.
References
Axomadol Hydrochloride: Unraveling Receptor Interactions through Radioligand Binding Assays
Abstract
Axomadol hydrochloride is a centrally active analgesic agent with a dual mechanism of action, exhibiting both opioid agonistic properties and the ability to inhibit the reuptake of monoamines such as norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT).[1] This application note provides a detailed protocol for conducting in vitro radioligand receptor binding assays to characterize the affinity of this compound and its metabolites for the µ-opioid receptor. The described methodologies are fundamental for researchers in pharmacology and drug development engaged in the study of novel analgesic compounds.
Introduction
Axomadol, a synthetic compound related to tramadol, was developed for the management of chronic pain.[2] Its analgesic effect is attributed to the synergistic action of its enantiomers and their primary active metabolite, O-demethyl-axomadol.[1] The (R,R)-enantiomer of the O-demethyl metabolite is a potent agonist at the µ-opioid receptor, while the (S,S)-enantiomers of both the parent compound and the metabolite are primarily responsible for the inhibition of monoamine reuptake.[1] Understanding the binding affinity of Axomadol and its derivatives to the µ-opioid receptor is crucial for elucidating its pharmacological profile. Radioligand binding assays are a robust and widely used technique for determining the affinity of a compound for a specific receptor.[3] This document outlines the necessary materials and a step-by-step protocol for performing a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the human µ-opioid receptor.
Data Presentation
The binding affinities of Axomadol's enantiomers and their O-demethyl metabolites for the human recombinant µ-opioid receptor are summarized in the table below. This data is critical for understanding the structure-activity relationship and the contribution of each component to the overall analgesic effect.
| Compound | Inhibitory Constant (Ki) at Human µ-Opioid Receptor (µM) |
| (R,R)-enantiomer of Axomadol | 22.7 |
| (S,S)-enantiomer of Axomadol | >10 |
| (R,R)-enantiomer of O-demethyl-axomadol | 0.14 |
| (S,S)-enantiomer of O-demethyl-axomadol | 3.8 |
| Data sourced from Mangas-Sanjuan et al., 2016.[1] |
Experimental Protocols
This section details the protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound for the µ-opioid receptor.
Materials and Reagents
-
Cell Membranes: Cell membranes prepared from a stable cell line expressing the human µ-opioid receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A tritiated µ-opioid receptor antagonist, such as [³H]-Diprenorphine or [³H]-Naloxone, with high specific activity.
-
Unlabeled Ligand (for non-specific binding): A high concentration of a known µ-opioid receptor ligand, such as Naloxone.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: Type GF/C, pre-soaked in 0.3% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding.[4]
-
96-well Plates
-
Filtration Apparatus (Cell Harvester)
-
Scintillation Vials
-
Scintillation Cocktail
-
Liquid Scintillation Counter
Procedure
1. Membrane Preparation: a. Culture cells expressing the human µ-opioid receptor to a sufficient density. b. Harvest the cells and wash them with ice-cold Phosphate-Buffered Saline (PBS). c. Lyse the cells using a hypotonic buffer and mechanical homogenization (e.g., Dounce homogenizer). d. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. e. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g). f. Wash the membrane pellet with fresh lysis buffer and resuspend it in an appropriate assay buffer. g. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
2. Assay Setup (in a 96-well plate): a. Total Binding Wells: Add assay buffer, the radioligand at a concentration at or below its dissociation constant (Kd), and the cell membrane preparation. b. Non-specific Binding Wells: Add assay buffer, the radioligand, a high concentration of the unlabeled ligand (e.g., 10 µM Naloxone), and the cell membrane preparation.[4] c. Test Compound Wells: Add assay buffer, the radioligand, varying concentrations of this compound, and the cell membrane preparation.
3. Incubation: a. Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
4. Filtration: a. Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.[5] b. This step separates the receptor-bound radioligand from the free radioligand.
5. Washing: a. Quickly wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.[5]
6. Scintillation Counting: a. Place the filters into scintillation vials. b. Add scintillation cocktail to each vial. c. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
7. Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound (this compound) concentration. c. Determine IC50: From the competition curve, determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). d. Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
- [L] is the concentration of the radioligand used in the assay.
- Kd is the dissociation constant of the radioligand for the receptor.
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: Dual mechanism of action of Axomadol.
References
- 1. Population pharmacokinetic/pharmacodynamic modelling of the effects of axomadol and its O‐demethyl metabolite on pupil diameter and nociception in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Axomadol - Wikipedia [en.wikipedia.org]
- 3. revvity.com [revvity.com]
- 4. benchchem.com [benchchem.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of Axomadol Hydrochloride in Animal Models of Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axomadol hydrochloride (formerly known as EN3324) is a centrally acting analgesic agent with a dual mechanism of action, functioning as both a mu (µ)-opioid receptor agonist and a norepinephrine (B1679862) reuptake inhibitor.[1][2] This profile suggests its potential utility in treating various pain states, including nociceptive, inflammatory, and neuropathic pain. Although the clinical development of Axomadol was halted after Phase II trials for chronic low back pain due to not meeting predetermined endpoints, its unique pharmacological profile remains of interest for preclinical pain research.[1][3] These application notes provide detailed protocols for evaluating the analgesic efficacy of this compound in established rodent models of pain.
Mechanism of Action
This compound exerts its analgesic effects through two primary pathways:
-
Mu-Opioid Receptor (MOR) Agonism: Like traditional opioids, Axomadol binds to and activates µ-opioid receptors in the central nervous system (CNS). This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, reduced intracellular cyclic adenosine (B11128) monophosphate (cAMP), and modulation of ion channels. The overall effect is a decrease in neuronal excitability and a reduction in the transmission of nociceptive signals.
-
Norepinephrine (NE) Reuptake Inhibition: Axomadol also blocks the reuptake of norepinephrine in the synaptic cleft, particularly within the descending pain pathways of the spinal cord. This increases the availability of NE to act on adrenergic receptors, which enhances the inhibition of pain signals at the spinal level.
This dual mechanism suggests that Axomadol may offer broad-spectrum analgesia with a potentially favorable side-effect profile compared to traditional opioids.
Signaling Pathways
References
Application Note and Protocol: In Vivo Microdialysis for Preclinical Studies of Axomadol Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Axomadol hydrochloride is a centrally active analgesic agent with a dual mechanism of action: it possesses opioid agonistic properties and also inhibits the reuptake of monoamines, primarily norepinephrine (B1679862) (NE) and to a lesser extent, serotonin (B10506) (5-HT).[1][2] This profile suggests a complex interplay in its analgesic effect, involving both opioidergic and monoaminergic pathways.[2] Although its clinical development was halted, the compound remains a subject of research interest for understanding pain mechanisms.[3][4]
In vivo microdialysis is a powerful technique for sampling the extracellular fluid in specific tissues of living animals, allowing for the real-time measurement of endogenous neurotransmitters and the unbound concentration of administered drugs at their site of action.[5][6][7][8][9][10][11][12] This application note provides a detailed protocol for utilizing in vivo microdialysis to investigate the pharmacokinetic and pharmacodynamic properties of this compound in preclinical models. The focus is on elucidating its effects on neurotransmitter levels in brain regions critical for pain modulation.
Scientific Rationale
The dual mechanism of Axomadol suggests that its analgesic effects are mediated by:
-
Direct activation of opioid receptors.
-
Enhancement of noradrenergic and serotonergic neurotransmission in descending pain-inhibitory pathways.
In vivo microdialysis can be employed to:
-
Determine the brain penetration and pharmacokinetic profile of unbound Axomadol and its active O-demethyl metabolite.
-
Quantify the effect of Axomadol administration on the extracellular levels of norepinephrine, serotonin, and dopamine (B1211576) in key pain-processing regions such as the periaqueductal gray (PAG), rostral ventromedial medulla (RVM), and the spinal cord dorsal horn.
-
Correlate the changes in neurotransmitter concentrations with the analgesic efficacy of the drug in relevant behavioral models of pain.
Experimental Protocols
This section outlines a general protocol for an in vivo microdialysis study in rats to assess the effects of this compound.
Animal Model
-
Species: Male Sprague-Dawley rats (250-300 g).
-
Housing: Animals should be individually housed in a temperature- and light-controlled environment (12-hour light/dark cycle) with ad libitum access to food and water. All procedures must be in accordance with institutional animal care and use committee (IACUC) guidelines.
Surgical Procedure for Guide Cannula Implantation
-
Anesthetize the rat with isoflurane (B1672236) or a suitable alternative.
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., PAG, RVM).
-
Implant a guide cannula to the desired coordinates and secure it with dental cement and skull screws.
-
Allow the animal to recover for 5-7 days post-surgery.
In Vivo Microdialysis Procedure
-
On the day of the experiment, gently restrain the recovered animal and insert a microdialysis probe (e.g., 2-4 mm membrane length) through the guide cannula into the target brain region.
-
Connect the probe inlet to a microsyringe pump and the outlet to a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 90-120 minutes to achieve a stable baseline.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., via intraperitoneal injection or oral gavage) or vehicle.
-
Continue collecting dialysate samples for the desired duration of the study (e.g., 4-6 hours post-administration).
-
At the end of the experiment, euthanize the animal and perfuse with saline followed by formalin to fix the brain tissue for histological verification of the probe placement.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with electrochemical or fluorescence detection for monoamines and UV detection for Axomadol and its metabolite.
-
Sample Analysis:
-
Inject a small volume of the dialysate (e.g., 10-20 µL) into the HPLC system.
-
For monoamine analysis, use a C18 reverse-phase column with a mobile phase consisting of a phosphate (B84403) buffer, methanol, and an ion-pairing agent.
-
For Axomadol and its metabolite, a similar reverse-phase setup with a suitable mobile phase (e.g., acetonitrile (B52724) and buffer) and UV detection can be used.[13][14][15]
-
-
Quantification: Calculate the concentrations of analytes by comparing the peak areas to those of standard solutions of known concentrations.
Data Presentation
The following tables represent hypothetical data that could be obtained from such a study to illustrate the expected outcomes.
Table 1: Pharmacokinetic Parameters of Unbound Axomadol in Rat Brain
| Parameter | Value |
|---|---|
| Tmax (min) | 40 |
| Cmax (ng/mL) | 150 |
| AUC (0-t) (ng*min/mL) | 25000 |
| Half-life (t1/2) (min) | 90 |
Table 2: Effect of this compound on Extracellular Neurotransmitter Levels in the Periaqueductal Gray (PAG)
| Analyte | Baseline (% of control) | Peak Effect (% of control) |
|---|---|---|
| Norepinephrine | 100 ± 10 | 250 ± 30 |
| Serotonin | 100 ± 12 | 180 ± 25 |
| Dopamine | 100 ± 15 | 110 ± 18 |
Visualizations
Signaling Pathway of this compound
Caption: Dual mechanism of Axomadol: monoamine reuptake inhibition and opioid receptor agonism.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for studying Axomadol using in vivo microdialysis.
Conclusion
In vivo microdialysis is an indispensable tool for characterizing the complex neurochemical effects of dual-action analgesics like this compound. The protocols and methodologies outlined in this application note provide a framework for researchers to investigate the pharmacokinetic and pharmacodynamic properties of such compounds in relevant preclinical models. This approach can yield valuable insights into the contribution of different neurotransmitter systems to analgesia and can aid in the development of novel pain therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Population pharmacokinetic/pharmacodynamic modelling of the effects of axomadol and its O‐demethyl metabolite on pupil diameter and nociception in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Axomadol [medbox.iiab.me]
- 4. Axomadol - Wikipedia [en.wikipedia.org]
- 5. Microdialysis in pain research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. alliedacademies.org [alliedacademies.org]
- 9. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microdialysis: current applications in clinical pharmacokinetic studies and its potential role in the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microdialysis as a tool in local pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. wjbphs.com [wjbphs.com]
- 15. scholarworks.bwise.kr [scholarworks.bwise.kr]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chiral Separation of Axomadol Hydrochloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the successful chiral separation of Axomadol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is required to separate the enantiomers of Axomadol?
A mandatory requirement for separating enantiomers like those of Axomadol is a Chiral Stationary Phase (CSP). Diastereomers can often be separated on standard achiral columns (e.g., C18), but enantiomers require a chiral environment to achieve differential retention.[1] Given that Axomadol is an amino alcohol, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based phases are highly effective and commonly used for this class of compounds.[1][2][3][4]
Q2: What are the typical mobile phase systems used for separating Axomadol and related compounds?
The choice of mobile phase is critical and depends on the selected CSP. Common modes include:
-
Normal Phase (NP): Typically uses hexane (B92381) or heptane (B126788) with an alcohol modifier like isopropanol (B130326) (IPA) or ethanol. This mode is widely used for polysaccharide CSPs.
-
Polar Organic (PO) Mode: Employs polar organic solvents like acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH). This mode is also very effective with polysaccharide columns.[5]
-
Reversed-Phase (RP): Uses a mixture of water (often with a buffer) and an organic modifier like ACN or MeOH. This is common for certain derivatized cyclodextrin (B1172386) or specific reversed-phase polysaccharide CSPs.[4]
Q3: Why are mobile phase additives like diethylamine (B46881) (DEA) or trifluoroacetic acid (TFA) often necessary?
Additives are crucial for improving peak shape and resolution, especially for polar and ionizable analytes. Axomadol has a basic dimethylamino group (strongest basic pKa ≈ 9.23), which can cause severe peak tailing due to secondary interactions with residual acidic silanol (B1196071) groups on silica-based CSPs.[6][7]
-
Basic Additives (e.g., DEA): A small amount (e.g., 0.1%) of a basic additive is added to the mobile phase to saturate the active silanol sites, minimizing peak tailing for basic compounds like Axomadol.[8][9]
-
Acidic Additives (e.g., TFA, Formic Acid): While less common for a basic analyte, an acidic additive can be used to protonate the analyte and control its ionization state, which can also influence retention and selectivity. Sometimes, a combination of both acidic and basic additives is used to form an ion pair that improves peak shape.[8]
Q4: How does temperature impact the chiral separation of Axomadol?
Temperature is a powerful but unpredictable parameter in chiral chromatography. Unlike achiral separations where temperature mainly affects viscosity and retention time, in chiral separations, it directly influences the thermodynamics of the transient diastereomeric complexes formed between the analyte and the CSP. Both increasing and decreasing the temperature can significantly improve resolution, so it is a valuable parameter to screen during method development.[10] A column oven is essential to maintain stable and consistent temperatures for reproducible results.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem: I am seeing poor or no resolution between the Axomadol enantiomers.
This is a common starting point in method development. The lack of separation indicates that the chiral recognition mechanism is not effective under the current conditions.
-
Is the Chiral Stationary Phase (CSP) appropriate? The interaction between the analyte and the CSP is highly specific. A column that works for one compound may not work for another.[1] If you see no separation, the first step is to try a CSP with a different chiral selector (e.g., if using a cellulose-based column, try an amylose-based one).
-
Have you optimized the mobile phase? Selectivity in chiral separations is highly sensitive to the mobile phase composition.[11]
-
In Normal Phase: Vary the type and percentage of the alcohol modifier (e.g., switch from IPA to ethanol, vary concentration from 5% to 20%).
-
In Polar Organic/Reversed Phase: Adjust the ratio of organic solvents (e.g., ACN vs. MeOH). For basic analytes, ensure a basic modifier like DEA is present.
-
-
Is the flow rate too high? Chiral separations often benefit from lower flow rates compared to achiral methods, as this allows more time for the enantiomers to interact with the CSP.[10] Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).
Problem: My peaks for Axomadol are tailing significantly.
Peak tailing is the most common peak shape distortion and is particularly prevalent for basic compounds like Axomadol.[7]
-
Are you using a mobile phase additive? The primary cause of tailing for basic compounds is the interaction with acidic silanol groups on the silica (B1680970) support.[7] Adding a small concentration (0.1-0.2%) of a basic modifier like diethylamine (DEA) or triethylamine (B128534) (TEA) to the mobile phase will drastically improve peak shape.
-
Could the column be overloaded? Injecting too much sample can saturate the CSP, leading to peak broadening and tailing.[10] This can occur at lower concentrations on chiral columns compared to achiral ones.[12] Try reducing the injection volume or sample concentration.
-
Is the sample solvent appropriate? Dissolving your sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[1] Ideally, the sample should be dissolved in the mobile phase itself.
Problem: My retention times are shifting between injections.
Unstable retention times compromise the reliability and precision of your analysis.
-
Is the column properly equilibrated? Chiral columns, especially polysaccharide-based ones, can require longer equilibration times than standard C18 columns, sometimes over an hour, when the mobile phase is changed.[10] Ensure a stable baseline before injecting.
-
Is the column temperature stable? Even minor temperature fluctuations can alter selectivity and retention.[10] Always use a thermostatically controlled column compartment.
-
Is the mobile phase preparation consistent? Precisely measure all components of the mobile phase. Small variations in modifier or additive concentration can lead to significant shifts in retention time. Ensure the mobile phase is well-mixed and degassed.[10]
Diagrams of Experimental Workflows
The following diagrams illustrate key logical workflows for developing and troubleshooting your chiral separation method.
Caption: A typical workflow for chiral HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. Amino alcohol-derived chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. JSM Central || Article Info [jsmcentral.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. jsmcentral.org [jsmcentral.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Chiral Separations 3: Overloading and Tailing [restek.com]
Axomadol hydrochloride solubility and stability issues
Disclaimer: Publicly available quantitative data on the solubility and stability of Axomadol hydrochloride is limited. Development of this compound was discontinued (B1498344) after Phase II clinical trials.[1] This guide provides general troubleshooting advice and protocols based on standard pharmaceutical development practices and data from the structurally related compound, Tramadol (B15222) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
Q2: I am observing incomplete dissolution of this compound in aqueous solutions. What could be the cause and how can I improve it?
A2: Incomplete dissolution can be due to several factors:
-
Insufficient Solvent Volume: The concentration of your solution may be exceeding the solubility limit of this compound in the chosen solvent. Try increasing the solvent volume.
-
pH of the Medium: The solubility of ionizable compounds like this compound is often pH-dependent. Experiment with adjusting the pH of your aqueous solution. For amine-containing compounds, solubility is generally higher at lower pH.
-
Temperature: Solubility can be temperature-dependent. Gentle heating and sonication may improve dissolution. However, be cautious about potential degradation at elevated temperatures.
-
Particle Size: The particle size of the solid material can affect the dissolution rate. If the particles are large, consider techniques like micronization to increase the surface area.
Q3: What are the recommended storage conditions for this compound?
A3: Based on supplier recommendations, this compound should be stored under the following conditions:
| Condition | Duration | Temperature | Atmosphere |
| Short Term | Days to Weeks | 0 - 4 °C | Dry, dark |
| Long Term | Months to Years | -20 °C | Dry, dark |
Data sourced from MedKoo Biosciences.[2]
Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[4]
Q4: My this compound sample is showing signs of degradation. What are the likely degradation pathways?
A4: While specific degradation pathways for this compound are not published, insights can be drawn from its structure and from studies on Tramadol hydrochloride. Potential degradation pathways include:
-
Oxidation: The tertiary amine and hydroxyl groups can be susceptible to oxidation.[5]
-
Photodegradation: Exposure to UV light can lead to degradation.[6] It is recommended to protect solutions from light.[7]
-
Hydrolysis: While less common for this structure, ester or ether linkages, if present as impurities or in formulations, could be susceptible to hydrolysis.
-
N-demethylation: This is a known metabolic and degradation pathway for similar compounds.[8]
Troubleshooting Guides
Issue 1: Poor or Inconsistent Solubility
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete dissolution in aqueous buffer. | Concentration exceeds solubility at the given pH. | 1. Decrease the concentration of this compound. 2. Adjust the pH of the buffer (lower pH may increase solubility). 3. Use a co-solvent (e.g., ethanol, propylene (B89431) glycol) if appropriate for the application. |
| Precipitation occurs when an aqueous solution is cooled. | Temperature-dependent solubility. | 1. Maintain the solution at the temperature at which the compound was dissolved. 2. If the solution must be stored at a lower temperature, consider using a different solvent system or a lower concentration. |
| Cloudy solution after dissolution. | Presence of insoluble impurities or formation of a salt with low solubility. | 1. Filter the solution through a 0.22 µm or 0.45 µm filter. 2. Analyze the precipitate to identify its composition. |
Issue 2: Compound Instability and Degradation
| Symptom | Possible Cause | Troubleshooting Steps |
| Appearance of new peaks in HPLC analysis of a stock solution. | Chemical degradation. | 1. Check Storage Conditions: Ensure the solution is stored at the recommended temperature and protected from light.[2][4] 2. Solvent Purity: Use high-purity solvents to avoid degradation catalyzed by impurities. 3. pH Effects: The stability of the compound may be pH-dependent. Evaluate the stability at different pH values to find the optimal range. |
| Discoloration of solid or solution. | Oxidation or photodegradation. | 1. Store the compound under an inert atmosphere (e.g., argon or nitrogen). 2. Protect the compound and its solutions from light at all times.[7] |
| Loss of potency over time. | Long-term instability. | 1. Perform a formal stability study to determine the shelf-life under your specific storage conditions. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[4] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a high-throughput method to determine the kinetic solubility of this compound in an aqueous buffer.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Preparation of Calibration Standards: Create a series of calibration standards by diluting the stock solution with DMSO.
-
Solubility Plate Preparation:
-
Add 1.5 µL of the 10 mM stock solution to the wells of a 96-well plate.
-
Add 148.5 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Seal the plate and shake for 2 hours at room temperature.
-
-
Filtration: Filter the solutions using a 96-well filter plate to remove any precipitated compound.
-
Analysis: Analyze the filtrate by HPLC-UV or LC-MS/MS against the calibration curve to determine the concentration of the dissolved compound.
Protocol 2: Forced Degradation Study
This protocol is designed to identify potential degradation pathways and develop a stability-indicating analytical method.
-
Prepare Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Expose to Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution at 80°C for 48 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points, withdraw samples and neutralize if necessary.
-
Analyze all samples, including a control (unstressed) sample, by a suitable analytical method, typically a gradient reverse-phase HPLC with a photodiode array (PDA) detector.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
Ensure the analytical method can separate the parent compound from all major degradation products (peak purity analysis).
-
Visualizations
Caption: Workflow for Kinetic Solubility Assay.
Caption: Workflow for Forced Degradation Study.
References
- 1. Axomadol - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. wjbphs.com [wjbphs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of Tramadol and its transformation products in a UVC/Persulfate system - American Chemical Society [acs.digitellinc.com]
- 7. Chemical stability of tramadol hydrochloride injection admixed with selected pain drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photocatalytic degradation kinetics, mechanism and ecotoxicity assessment of tramadol metabolites in aqueous TiO2 suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
Axomadol Hydrochloride Forced Degradation Studies: A Technical Support Center
Disclaimer: Axomadol is a compound for which development was discontinued (B1498344) after Phase II clinical trials.[1] As such, publicly available, specific forced degradation data for Axomadol hydrochloride is limited. This technical support guide has been developed utilizing established principles of forced degradation studies and data from studies on the structurally related compound, Tramadol, to provide a foundational resource for researchers. All protocols and data should be considered as a starting point and must be adapted and validated for this compound specifically.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of a compound like this compound?
A1: Based on ICH guidelines and studies on related molecules, the following conditions are recommended to investigate the stability of this compound:
-
Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 N HCl) at elevated temperatures (e.g., 60-80°C).
-
Alkaline Hydrolysis: Treatment with sodium hydroxide (B78521) (e.g., 0.1 N NaOH) at room or elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent, commonly hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature.
-
Thermal Degradation: Exposure of the solid drug substance to dry heat (e.g., 100-105°C).
-
Photolytic Degradation: Exposure of the solid drug substance and a solution of the drug to UV and fluorescent light, as per ICH Q1B guidelines.
Q2: How can I develop a stability-indicating analytical method for this compound?
A2: A stability-indicating analytical method (SIAM) is crucial for separating the parent drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a common and effective choice. The development process generally involves:
-
Column Selection: A C18 column is a versatile starting point.
-
Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the buffer and the ratio of the solvents are adjusted to achieve optimal separation.
-
Detector Selection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information about the separated peaks, helping to assess peak purity.
-
Method Validation: The developed method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Q3: What are the potential degradation pathways for a molecule with the structural features of Axomadol?
A3: Given Axomadol's structure, which is analogous to Tramadol, potential degradation pathways include:
-
N-demethylation: Loss of a methyl group from the tertiary amine.
-
O-demethylation: Loss of the methyl group from the methoxy (B1213986) moiety on the phenyl ring.
-
Hydrolysis: While Axomadol lacks readily hydrolyzable groups like esters or amides, extreme pH and temperature may lead to cleavage of the ether linkage.
-
Oxidation: The tertiary amine is susceptible to oxidation, potentially forming an N-oxide.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, H₂O₂), increase the temperature, or prolong the exposure time. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2] |
| Complete degradation of the drug substance. | Stress conditions are too harsh. | Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. |
| Poor resolution between the parent drug and degradation products in HPLC. | The analytical method is not stability-indicating. | Re-optimize the HPLC method. This may involve changing the mobile phase composition (pH, organic solvent ratio), trying a different column, or adjusting the gradient program. |
| Co-elution of degradation products. | Suboptimal chromatographic conditions. | Modify the mobile phase composition, gradient, or column chemistry to improve the separation of the degradant peaks. |
| Mass imbalance in the assay of stressed samples. | A degradation product is not being detected by the analytical method. | Ensure the detection wavelength is appropriate for all degradation products. A PDA detector can help identify the optimal wavelength. Also, consider the possibility of non-UV active or volatile degradants that may require alternative detection methods like mass spectrometry (MS) or charged aerosol detection (CAD). |
Experimental Protocols (Based on Tramadol Studies)
Forced Degradation Experimental Workflow
Caption: General workflow for forced degradation studies.
Sample Preparation for Stress Studies
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of water and organic solvent used in the mobile phase) at a concentration of about 1 mg/mL.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Reflux or heat in a water bath at 60-80°C for a specified period (e.g., 12 hours).[3][4] After cooling, neutralize the solution with an appropriate volume of 0.2 N NaOH and dilute with the mobile phase to the target concentration.
-
Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.[3][4] Keep the solution at an appropriate temperature (e.g., 60°C) for a specified duration (e.g., 12 hours). After cooling, neutralize with 0.2 N HCl and dilute with the mobile phase.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide to achieve the desired final concentration (e.g., 3%).[4] Store the solution at room temperature, protected from light, for a specified time (e.g., 12 hours), then dilute with the mobile phase.
-
Thermal Degradation: Keep the solid drug substance in a petri dish in a hot air oven at a specified temperature (e.g., 105°C) for a defined period. After exposure, dissolve the sample in the mobile phase to the target concentration.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2] A control sample should be kept in the dark. After exposure, prepare solutions of the stressed solid and dilute the stressed solution with the mobile phase.
Data Presentation
The following tables present hypothetical data based on forced degradation studies of the related compound, Tramadol, and are for illustrative purposes. Actual results for this compound may vary.
Table 1: Summary of Forced Degradation Results for a Tramadol-like Compound
| Stress Condition | % Degradation | Number of Degradation Products | Retention Time of Major Degradant (min) |
| 0.1 N HCl (reflux, 12h) | 15.2% | 2 | 4.8, 6.5 |
| 0.1 N NaOH (reflux, 12h) | 6.2% | 1 | - |
| 3% H₂O₂ (reflux, 12h) | 4.7% | 1 | 7.8 |
| Thermal (100°C, 12h) | 1.7% | 0 | - |
| Photolytic (UV, 12h) | 0.7% | 0 | - |
| Data adapted from studies on Tramadol.[3][4] |
Plausible Degradation Pathway
Caption: Plausible degradation pathways for an Axomadol-like molecule.
This technical support center provides a framework for initiating forced degradation studies on this compound. Researchers should use this information as a guide and develop and validate their own specific methods and protocols.
References
Axomadol Hydrochloride Degradation Product Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating the degradation products of Axomadol hydrochloride. Given that Axomadol is a structural analog of Tramadol (B15222), and specific public data on its degradation is limited, this guide leverages established knowledge from forced degradation studies of Tramadol to provide a robust starting point for your investigations.[1]
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under forced degradation conditions?
A1: Based on its chemical structure and data from the related compound Tramadol, this compound is likely susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic stress conditions.[2][3][4] Key degradation pathways may involve hydrolysis of the methoxy (B1213986) group on the phenyl ring and oxidation of the dimethylamino group.
Q2: What are the typical stress conditions used in forced degradation studies for a compound like Axomadol?
A2: Forced degradation studies aim to accelerate the degradation process to identify potential degradation products that could form under normal storage conditions.[5][6] Typical stress conditions include:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature to 80°C.
-
Alkaline Hydrolysis: 0.1 M to 1 M NaOH at room temperature to 80°C.
-
Oxidative Degradation: 3% to 30% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid drug substance at temperatures ranging from 60°C to 100°C.
-
Photolytic Degradation: Exposing the drug substance to UV and visible light, as per ICH Q1B guidelines.
Q3: Which analytical techniques are most suitable for analyzing this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with UV or Mass Spectrometry (MS) detection are the most common and effective techniques for separating, identifying, and quantifying Axomadol and its related substances.[7][8][9] LC-MS is particularly valuable for the structural elucidation of unknown degradation products.
Q4: How can I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. To develop such a method, you will need to:
-
Perform forced degradation studies to generate the degradation products.
-
Develop a chromatographic method (typically RP-HPLC or UPLC) that resolves the parent drug from all significant degradation products.
-
Validate the method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution between Axomadol and a degradation product peak. | - Inappropriate mobile phase composition or pH.- Unsuitable column chemistry.- Gradient elution profile is not optimized. | - Adjust the mobile phase organic content or pH.- Try a different stationary phase (e.g., C18, Phenyl-Hexyl).- Modify the gradient slope or time. |
| No degradation is observed under stress conditions. | - Stress conditions are too mild.- The molecule is highly stable under the applied conditions. | - Increase the concentration of the stressor (acid, base, H₂O₂), the temperature, or the duration of exposure. |
| Complete degradation of Axomadol is observed. | - Stress conditions are too harsh. | - Reduce the concentration of the stressor, the temperature, or the duration of exposure. |
| Unidentified peaks in the chromatogram. | - Novel degradation products.- Impurities from reagents or solvents. | - Use LC-MS to obtain mass data for the unknown peaks to aid in structural elucidation.- Analyze a blank (placebo) sample to rule out excipient-related peaks. |
| Inconsistent results between replicate experiments. | - Poor control of experimental parameters (temperature, time).- Instability of degradation products. | - Ensure precise control over all experimental variables.- Analyze samples immediately after preparation or store them under conditions that prevent further degradation. |
Quantitative Data Summary
The following table summarizes degradation data observed for Tramadol hydrochloride under various stress conditions, which can serve as an initial guide for Axomadol studies.
| Stress Condition | Reagent/Condition | Time (hours) | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 1N HCl | - | Microwave | Significant | [3] |
| Alkaline Hydrolysis | 1N NaOH | - | 80°C | High | [3] |
| Alkaline Hydrolysis | 0.1 N NaOH | 12 | Reflux | 4.75 | [2] |
| Oxidative | 3% H₂O₂ | 12 | Reflux | 4.74 | [2] |
| Photolytic | UV light | 12 | - | 2.24 | [2] |
| Thermal | Dry Heat | 12 | 100°C | Minor | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 N HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 1 N NaOH, and dilute to a suitable concentration for analysis.
-
Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 N NaOH. Keep the solution at 60°C for 8 hours. Withdraw samples, neutralize with 1 N HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute samples for analysis.
-
Thermal Degradation: Place a known amount of solid this compound in a petri dish and expose it to a temperature of 80°C for 48 hours. Dissolve the sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL) to UV light (254 nm) and fluorescent light for a specified period (e.g., 24 hours). A control sample should be kept in the dark.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Solvent A (e.g., 0.01 M phosphate (B84403) buffer, pH 3.5) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm (or as determined by UV scan of Axomadol).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Method:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the standard solution, blank, and samples from the forced degradation study.
-
Analyze the chromatograms for the resolution between the Axomadol peak and any degradation product peaks.
-
Optimize the mobile phase composition and gradient profile to achieve adequate separation (resolution > 1.5) for all peaks.
-
Visualizations
Caption: Workflow for Forced Degradation Analysis of this compound.
Caption: Hypothetical Degradation Pathways for Axomadol.
References
- 1. Axomadol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Degradation and kinetic study of tramadol hcl by rp-hplc [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjbphs.com [wjbphs.com]
- 8. Stability-Indicating UPLC Method for Tramadol HCl Impurities in the Tramadol Injection after Dilution by Infusion Fluids (5% Dextrose and 0.9% Sodium Chloride) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Enhancing Axomadol Hydrochloride Bioavailability in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the oral bioavailability of Axomadol hydrochloride in animal models. Given the limited publicly available data on Axomadol, a centrally-acting opioid analgesic with a dual mechanism of action, this guide leverages data from its structural analog, Tramadol (B15222), and established principles for enhancing the bioavailability of poorly water-soluble and/or permeable drugs.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
A1: While specific data for this compound is limited, its physicochemical properties (water solubility: 5.85 mg/mL, logP: 1.7) suggest that its oral bioavailability may be limited by poor aqueous solubility, potentially classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.[1] Key challenges for such compounds typically include:
-
Low Dissolution Rate: The drug may not fully dissolve in the gastrointestinal fluids before it passes the absorption window.
-
First-Pass Metabolism: As an opioid-like compound, Axomadol is likely subject to significant metabolism in the liver after absorption from the gut, reducing the amount of active drug that reaches systemic circulation.
-
Efflux Transporter Activity: The drug may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.
Q2: What are the initial steps to assess the oral bioavailability of our current this compound formulation in rats?
A2: A fundamental step is to conduct a pharmacokinetic study comparing oral (PO) and intravenous (IV) administration. This allows for the determination of absolute bioavailability.
-
Animal Model: Sprague-Dawley or Wistar rats are commonly used.
-
Dosing:
-
IV Group: Administer a known dose of this compound intravenously (e.g., via the tail vein). This serves as the 100% bioavailability reference.
-
PO Group: Administer a higher dose orally via gavage.
-
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Bioanalysis: Analyze plasma samples for this compound concentrations using a validated analytical method like LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax). Absolute bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Q3: What formulation strategies can we explore to improve the oral bioavailability of this compound?
A3: Several advanced formulation strategies can be employed to overcome the challenges of poor solubility and first-pass metabolism:
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range significantly increases the surface area for dissolution, leading to a faster dissolution rate and improved absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in aqueous media (like the gastrointestinal fluids). This can enhance solubility, protect the drug from degradation, and facilitate lymphatic uptake, thereby bypassing first-pass metabolism.[2][3][4][5][6]
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate the drug. SLNs can improve oral bioavailability by enhancing solubility, protecting the drug from the harsh GI environment, and promoting lymphatic transport.[7][8][9][10][11]
Troubleshooting Guides
Issue 1: High variability in plasma concentrations following oral administration.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing Technique | Ensure consistent oral gavage technique, including proper placement and volume. |
| Food Effects | Standardize the fasting period for animals before dosing. The presence of food can significantly alter gastric emptying and drug absorption. |
| Formulation Instability | If using a suspension, ensure it is homogenous and does not settle during the dosing period. Consider using a suspending agent. For advanced formulations, check for signs of precipitation or phase separation. |
| Inter-animal Physiological Differences | Increase the number of animals per group to improve statistical power and account for natural biological variation. |
Issue 2: Low Cmax and delayed Tmax observed in pharmacokinetic studies.
| Potential Cause | Troubleshooting Steps |
| Slow Dissolution Rate | This is a primary indicator of dissolution-limited absorption. Implement formulation strategies to enhance dissolution, such as creating a nanosuspension or a SEDDS formulation. |
| Poor Gastric Emptying | The vehicle used for administration can influence gastric emptying. Consider using a vehicle that promotes faster transit to the small intestine where most absorption occurs. |
| Drug Degradation in the Stomach | If the drug is unstable at low pH, consider enteric-coated formulations that release the drug in the higher pH environment of the small intestine. |
Issue 3: Absolute bioavailability remains low despite improved dissolution.
| Potential Cause | Troubleshooting Steps |
| High First-Pass Metabolism | This is likely if the drug is well-absorbed from the gut but systemic exposure is low. Strategies that promote lymphatic uptake, such as SEDDS or SLNs with long-chain triglycerides, can help bypass the liver. |
| Efflux by Transporters (e.g., P-gp) | Co-administer with a known P-glycoprotein inhibitor (e.g., verapamil, though this would be for mechanistic understanding rather than a final formulation) to see if bioavailability increases. Some formulation excipients used in SEDDS can also inhibit P-gp. |
| Poor Permeability | If the drug has inherently low permeability (BCS Class IV), bioavailability enhancement is more challenging. Permeation enhancers can be explored, but their use requires careful toxicological evaluation. |
Data Presentation
As direct comparative data for different oral formulations of Axomadol is unavailable, the following tables present pharmacokinetic data for its analog, Tramadol, in rats, illustrating the potential for bioavailability enhancement through alternative administration routes and formulation strategies.
Table 1: Pharmacokinetic Parameters of Tramadol in Rats via Different Administration Routes
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Oral | 20 | 1127.03 ± 778.34 | 1.0 | 4358.3 ± 1383.2 | 100 (Reference) |
| Buccal | 20 | 6827.85 ± 7970.87 | 0.5 | 7994.6 ± 2108.1 | 183.4 |
| Nasal | 20 | 22191.84 ± 5364.86 | 0.17 | 22001.3 ± 4676.5 | 504.8 |
Data adapted from a study on Tramadol hydrochloride in rats.[12][13]
Table 2: Pharmacokinetic Parameters of Different Oral Formulations of Tramadol in Humans
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Immediate Release | 4 x 50 mg | 646 ± 192 | ~2 | 4611 ± 1944 |
| Sustained Release | 200 mg | 300 ± 94 | ~4-6 | 5105 ± 2101 |
This data from human studies illustrates how modifying the release profile of an oral formulation can significantly alter Cmax and Tmax while maintaining overall exposure (AUC).[14][15]
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Media Milling
-
Screening for Stabilizers: Dissolve this compound in various aqueous solutions containing different stabilizers (e.g., hydroxypropyl methylcellulose (B11928114) (HPMC), polyvinylpyrrolidone (B124986) (PVP), Poloxamers, Tween 80) to assess which best prevents particle aggregation.
-
Preparation of the Pre-suspension: Disperse a pre-weighed amount of this compound powder in the selected stabilizer solution to form a slurry.
-
Milling: Add the slurry to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads). Mill at a high speed for a specified duration (e.g., 1-4 hours). The milling process reduces the drug particle size to the nanometer range.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Analyze the particle size and distribution using techniques like dynamic light scattering (DLS). Evaluate the physical stability of the nanosuspension over time.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Solubility Studies: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400). Select components that show high solubilizing capacity for the drug.
-
Construction of Ternary Phase Diagrams: Prepare a series of blank formulations with varying ratios of the selected oil, surfactant, and co-surfactant. Observe the emulsification performance of each mixture upon dilution with water. Identify the region that forms a stable and clear microemulsion.
-
Preparation of Drug-Loaded SEDDS: Select the optimal ratio of excipients from the phase diagram. Dissolve the required amount of this compound in this mixture with gentle heating and stirring until a clear solution is formed.
-
Characterization:
-
Self-Emulsification Time: Measure the time taken for the SEDDS to form an emulsion in simulated gastric fluid.
-
Droplet Size Analysis: Determine the globule size of the resulting emulsion using DLS.
-
Stability Studies: Assess the physical stability of the SEDDS formulation under different storage conditions.
-
Visualizations
Below are diagrams illustrating the key signaling pathways of Axomadol and a general workflow for bioavailability studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Self-emulsifying Drug Delivery System Improve Oral Bioavailability: Role of Excipients and Physico-chemical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solid lipid nanoparticles (SLNs) to improve oral bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nanomedicine-rj.com [nanomedicine-rj.com]
- 9. Tramadol-loaded solid lipid nanoparticle gels for pain relief [wisdomlib.org]
- 10. Recent Advances in Lipid Nanoparticle Formulations with Solid Matrix for Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bioavailability of tramadol hydrochloride after administration via different routes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetic evaluation of a new oral sustained release dosage form of tramadol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medkoo.com [medkoo.com]
Axomadol hydrochloride dose-response curve optimization
Technical Support Center: Axomadol Hydrochloride
This technical support center provides essential guidance for researchers optimizing dose-response curves for this compound. The content includes troubleshooting for common experimental issues, frequently asked questions, detailed protocols, and key pharmacological data.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with this compound in a question-and-answer format.
Q1: Why is the observed potency (EC₅₀) of Axomadol much lower than expected from binding affinity (Kᵢ) data?
A1: This discrepancy can arise from several factors related to Axomadol's complex pharmacology and the specific assay conditions:
-
Metabolic Activation: Axomadol is metabolized to an active metabolite, O-demethyl-axomadol, which has a significantly higher affinity for the µ-opioid receptor.[1] Standard in vitro cell-based assays using cell lines like HEK293 or CHO may lack the necessary CYP2D6 enzyme to produce this more potent metabolite. The observed activity is likely from the parent compound alone.
-
Assay Choice: The choice of functional assay can influence the outcome. Different assays measure different points in the signaling cascade (e.g., GTPγS binding vs. cAMP inhibition vs. β-arrestin recruitment), and the potency of a compound can vary between these endpoints.
-
Receptor Reserve: In systems with high receptor expression (high receptor reserve), a full agonist response may be achieved with only a fraction of receptors occupied. This can cause the EC₅₀ value to be significantly lower than the Kᵢ value. Conversely, in a low-receptor-density system, the EC₅₀ may be closer to the Kᵢ.
Q2: The dose-response curve for Axomadol appears biphasic or has a shallow Hill slope. What could be the cause?
A2: A complex curve shape is often indicative of multiple mechanisms of action occurring simultaneously.
-
Dual Mechanism: Axomadol is both a µ-opioid receptor agonist and a monoamine reuptake inhibitor.[2][3] If your assay system (e.g., primary neurons) has both opioid receptors and norepinephrine (B1679862) transporters (NET), the final readout could be a composite of two different dose-response relationships, leading to a complex curve.
-
Enantiomer Activity: Axomadol is a racemic mixture.[1] The different enantiomers and their metabolites have distinct affinities and efficacies at various targets.[1] You are essentially observing the combined effect of multiple active compounds.
-
Off-Target Effects: At higher concentrations, compounds can engage lower-affinity "off-targets," which may produce a secondary response that alters the shape of the primary dose-response curve.
Q3: I'm seeing high variability between replicate wells or between experiments. How can I improve reproducibility?
A3: High variability is a common issue in dose-response assays and can be mitigated by addressing several factors.[4]
-
Compound Solubility: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO, water) before preparing serial dilutions. Precipitation of the compound at high concentrations is a common source of error.
-
Pipetting and Dilution Errors: Inaccurate serial dilutions can propagate and amplify errors, especially at the lowest concentrations.[5] Use calibrated pipettes and consider preparing fresh dilution series for each experiment.
-
Cell Health and Density: Ensure cells are healthy, within a consistent passage number, and plated at a uniform density. Over-confluent or stressed cells can exhibit altered receptor expression and signaling capacity.[6]
-
Assay Timing: For kinetic-based assays, incubation times are critical. Ensure that pre-incubation with the compound and the final signal measurement are performed consistently across all plates and experiments.[6]
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action for Axomadol?
A: Axomadol is a centrally active analgesic with a dual mechanism of action. It acts as an agonist at the µ-opioid receptor and also inhibits the reuptake of norepinephrine (and to a lesser extent, serotonin).[1] The opioid activity is primarily attributed to the RR enantiomer of its O-demethyl metabolite.[1]
Q: How should I prepare this compound for in vitro experiments?
A: this compound is generally soluble in aqueous solutions. For a stock solution, dissolve the compound in sterile water or a buffer appropriate for your assay (e.g., PBS, HBSS). If using an organic solvent like DMSO for an initial high-concentration stock, ensure the final concentration of the solvent in your assay wells is low (typically <0.1%) and consistent across all conditions, including vehicle controls.
Q: What is a suitable positive control to use alongside Axomadol in a µ-opioid receptor functional assay?
A: A well-characterized, high-potency µ-opioid receptor agonist is an ideal positive control. DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) is a highly selective and potent peptide agonist commonly used in in vitro cAMP and GTPγS assays. For a non-peptide control, morphine can be used.
Q: Can the opioid-mediated effects of Axomadol be blocked by an antagonist?
A: Yes, the effects mediated by the µ-opioid receptor should be competitively antagonized by a selective µ-opioid antagonist like Naloxone. Performing a Schild analysis, where the agonist dose-response curve is measured in the presence of increasing antagonist concentrations, can confirm this.[6] Any residual activity in the presence of a saturating concentration of Naloxone may be due to Axomadol's non-opioid (e.g., monoamine reuptake inhibition) mechanism.
Pharmacological Data
The following table summarizes the binding affinities of Axomadol's enantiomers and their primary O-demethyl metabolites for the human recombinant µ-opioid receptor.
| Compound | Kᵢ (µM) for µ-Opioid Receptor |
| RR parent | 22.7 |
| SS parent | >10 |
| RR O-demethyl metabolite | 0.14 |
| SS O-demethyl metabolite | 3.8 |
| Data sourced from a 2016 study in the British Journal of Clinical Pharmacology.[1] |
Experimental Protocols
Protocol: In Vitro cAMP Inhibition Assay
This protocol outlines a method for determining the dose-response curve of this compound using a competitive cAMP assay in HEK293 cells stably expressing the human µ-opioid receptor (OPRM1).
1. Cell Preparation:
-
Culture HEK293-OPRM1 cells to ~80-90% confluency.
-
Harvest cells and resuspend in stimulation buffer (e.g., HBSS with 0.1% BSA, 0.5 mM IBMX).
-
Plate cells in a 384-well white opaque assay plate at a density of 5,000-10,000 cells per well.
2. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile water.
-
Perform an 11-point serial dilution (e.g., 1:3 or 1:5 steps) in stimulation buffer to create a concentration range from ~100 µM down to the pM range.
-
Prepare solutions for positive control (10 µM DAMGO) and vehicle control (stimulation buffer only).
3. Assay Procedure:
-
Add the diluted Axomadol, controls, and vehicle to the appropriate wells.
-
Add a pre-determined concentration of Forskolin (B1673556) (an adenylyl cyclase activator) to all wells except the negative control (no forskolin) to stimulate cAMP production. The optimal Forskolin concentration is typically its EC₈₀, which should be determined empirically.
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, LANCE, or AlphaScreen) according to the manufacturer's instructions.
4. Data Analysis:
-
Normalize the data: Set the signal from the vehicle + forskolin wells as 0% inhibition and the signal from the no-forskolin wells as 100% inhibition.
-
Plot the percent inhibition against the logarithm of the Axomadol concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response model) to determine the EC₅₀ and Hill slope.[7][8]
Visualizations
Caption: Dual mechanism of Axomadol at the synapse.
Caption: Workflow for a cAMP inhibition dose-response assay.
Caption: Decision tree for troubleshooting low potency/efficacy.
References
- 1. Population pharmacokinetic/pharmacodynamic modelling of the effects of axomadol and its O‐demethyl metabolite on pupil diameter and nociception in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Perspective: common errors in dose-response analysis and how to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Axomadol Hydrochloride Stability Testing: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on establishing a robust stability testing protocol for Axomadol hydrochloride. Given that Axomadol's clinical development was halted in Phase II, a standardized public protocol is unavailable.[1] This guide, therefore, leverages general principles from regulatory guidelines and data from the structurally related compound, Tramadol, to address potential challenges.
Frequently Asked Questions (FAQs)
Q1: Where can I find the official stability testing protocol for this compound?
A1: There is no publicly available, official stability testing protocol specifically for this compound. Its development was discontinued (B1498344) after Phase II clinical trials.[1] Therefore, a protocol must be developed based on the International Council for Harmonisation (ICH) guidelines, such as Q1A(R2), which are adopted by regulatory bodies like the FDA and EMA.[2][3]
Q2: What are the key components of a stability testing protocol for a new drug substance like this compound?
A2: A comprehensive stability protocol should include:
-
Selection of Batches: At least three primary batches of the drug substance should be included in the study.[4]
-
Container Closure System: The study should use a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[4][5]
-
Specifications: A list of tests, analytical procedures, and acceptance criteria for physical, chemical, biological, and microbiological attributes.[4][5]
-
Testing Frequency: A schedule for testing at various time points under different storage conditions.[4][6]
-
Storage Conditions: Detailed descriptions of the long-term, intermediate, and accelerated storage conditions (temperature and humidity).[4][6]
Q3: What are the recommended storage conditions for long-term and accelerated stability testing?
A3: The storage conditions are dictated by the climatic zone for which the product is intended. According to ICH guidelines, the following conditions are generally recommended:
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity. Intermediate testing is performed if significant changes occur during accelerated testing.
Q4: Since there is no specific data on Axomadol's degradation, how should I approach forced degradation studies?
A4: Forced degradation (stress testing) is crucial for identifying likely degradation products and establishing the intrinsic stability of the molecule.[5] Given the structural similarity of Axomadol to Tramadol, stress studies should investigate degradation under the following conditions, similar to what has been reported for Tramadol:[7][8]
-
Acid Hydrolysis: (e.g., 0.1 M HCl)
-
Base Hydrolysis: (e.g., 0.1 M NaOH)
-
Oxidation: (e.g., 3-30% H₂O₂)
-
Thermal Stress: (e.g., 60-80°C)
-
Photostability: (exposure to UV and visible light as per ICH Q1B guidelines)
Troubleshooting Guide
Problem: I am observing unexpected peaks during my HPLC analysis of stability samples.
-
Possible Cause 1: Degradation of Axomadol.
-
Solution: Perform forced degradation studies to intentionally degrade the Axomadol sample under various stress conditions (acid, base, oxidation, heat, light).[5] This will help in identifying the retention times of potential degradation products and confirm if the new peaks correspond to degradants. The analytical method must be "stability-indicating," meaning it can separate the intact drug from its degradation products.[9]
-
-
Possible Cause 2: Interaction with Excipients (for drug product).
-
Solution: Analyze placebo samples (formulation without the active pharmaceutical ingredient) that have been subjected to the same stability conditions. This will help differentiate between degradants of Axomadol and those of the excipients.
-
-
Possible Cause 3: Contamination.
-
Solution: Review sample handling and preparation procedures. Ensure all glassware is scrupulously clean and that solvents and reagents are of high purity and have not degraded.
-
Problem: The assay value for this compound is decreasing rapidly under accelerated conditions.
-
Possible Cause: Intrinsic instability of the molecule at high temperature and humidity.
-
Solution 1: If a "significant change" (as defined by ICH guidelines) occurs during accelerated testing, intermediate storage condition testing should be initiated.[4]
-
Solution 2: Investigate different solid-state forms (polymorphs, salts, co-crystals) of Axomadol that may offer improved stability.
-
Solution 3: For drug products, evaluate the compatibility of Axomadol with all excipients to identify any interactions that may be accelerating degradation.
-
Problem: How do I develop a stability-indicating analytical method?
-
Solution: A stability-indicating method, typically a reversed-phase HPLC or UPLC method, must be developed and validated.[7][10] The validation process, as per ICH Q2(R1) guidelines, should demonstrate specificity, linearity, accuracy, precision, and robustness. The key is to prove that the method can resolve the main Axomadol peak from all potential degradation products generated during forced degradation studies.[7]
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Objective: To identify potential degradation pathways and validate the stability-indicating nature of the analytical method.
-
Procedure:
-
Prepare separate solutions of this compound in a suitable solvent.
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize before analysis.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for a specified period. Neutralize before analysis.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: Analyze all stressed samples by a validated HPLC/UPLC method with a photodiode array (PDA) detector to check for peak purity and identify new peaks.
Protocol 2: Long-Term and Accelerated Stability Study
-
Objective: To evaluate the stability of this compound under recommended storage conditions to determine its re-test period.
-
Procedure:
-
Place at least three batches of this compound in the proposed container closure system into stability chambers set at the conditions specified in the FAQ table (Long-term, Intermediate, and Accelerated).
-
Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[4][6]
-
-
Analysis: At each time point, test the samples for the following attributes (as applicable):
-
Appearance (visual inspection)
-
Assay (e.g., by HPLC)
-
Degradation products/impurities (e.g., by HPLC)
-
Water content (e.g., by Karl Fischer titration)
-
Physical properties (e.g., melting point, particle size)
-
Visualizations
References
- 1. Axomadol - Wikipedia [en.wikipedia.org]
- 2. Regulatory requirements for stability studies – StabilityStudies.in [stabilitystudies.in]
- 3. fda.gov [fda.gov]
- 4. edaegypt.gov.eg [edaegypt.gov.eg]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Stability-Indicating UPLC Method for Tramadol HCl Impurities in the Tramadol Injection after Dilution by Infusion Fluids (5% Dextrose and 0.9% Sodium Chloride) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stockport Quality Control North West: Stability Studies [qcnw-stockport.nhs.uk]
- 10. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to Validating an HPLC Method for Axomadol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Axomadol hydrochloride. Due to the limited availability of specific validated methods for Axomadol in the public domain, this document leverages established methods for the structurally related compound, Tramadol hydrochloride, and its metabolites. The principles and protocols outlined here are based on the International Council for Harmonisation (ICH) guidelines for analytical procedure validation and are intended to serve as a practical resource for developing and validating a robust and reliable HPLC method for Axomadol.
Introduction to this compound and Analytical Challenges
Axomadol is a centrally active analgesic and a metabolite of Tramadol.[1] Its structural similarity to Tramadol and other metabolites necessitates the development of a highly specific and accurate analytical method to distinguish it from related compounds and potential impurities.[2] A validated HPLC method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing this compound.
Comparative Analytical Methods
| Analytical Method | Principle | Common Stationary Phase | Detection Method | Key Advantages | Potential Challenges for Axomadol Analysis |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | C18, C8 | UV-Vis, Photodiode Array (PDA), Fluorescence | Robust, versatile, widely available. | Potential for co-elution with structurally similar metabolites. |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns for higher resolution and speed. | Sub-2 µm C18 | UV-Vis, PDA, Mass Spectrometry (MS) | Faster analysis times, improved resolution and sensitivity. | Higher backpressure requires specialized equipment. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of LC with the high selectivity and sensitivity of MS/MS. | C18 | Mass Spectrometry | Highly selective and sensitive, allows for quantification in complex matrices. | Higher cost and complexity of instrumentation.[3] |
| Capillary Electrophoresis (CE) | Separation based on the electrophoretic mobility of analytes in an electric field. | Fused-silica capillary | UV-Vis, MS | High efficiency, low sample and reagent consumption. | Lower sensitivity with UV detection compared to HPLC. |
Experimental Protocols for HPLC Method Validation
The following protocols are based on ICH Q2(R2) guidelines and can be adapted for the validation of an HPLC method for this compound.[4][5]
System Suitability
Objective: To ensure the chromatographic system is suitable for the intended analysis.
Procedure:
-
Prepare a standard solution of this compound at a known concentration.
-
Inject the standard solution six replicate times.
-
Calculate the relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates.
Acceptance Criteria:
-
RSD of peak area < 2.0%
-
RSD of retention time < 1.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates > 2000
Specificity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Procedure:
-
Analyze a blank sample (diluent), a placebo sample, and a sample spiked with known related substances and impurities.
-
Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on this compound.
-
Analyze the stressed samples to ensure the peak of Axomadol is well-resolved from any degradation products.
Linearity
Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.
Procedure:
-
Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50% to 150% of the expected working concentration).
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Procedure:
-
Prepare placebo samples spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Analyze each sample in triplicate.
-
Calculate the percentage recovery for each level.
Acceptance Criteria:
-
Mean recovery between 98.0% and 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Procedure:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and inter-analyst): Repeat the analysis on a different day with a different analyst and/or on a different instrument.
Acceptance Criteria:
-
RSD < 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.
Robustness
Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Procedure:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Wavelength of detection (e.g., ± 2 nm)
-
-
Analyze the system suitability standard under each varied condition.
Acceptance Criteria:
-
System suitability parameters should remain within the acceptance criteria.
Data Presentation
All quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| RSD of Peak Area (%) | ≤ 2.0 | |
| RSD of Retention Time (%) | ≤ 1.0 | |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 | |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |
|---|---|---|
| Level 1 | ||
| Level 2 | ||
| Level 3 | ||
| Level 4 | ||
| Level 5 |
| Correlation Coefficient (r²) | ≥ 0.999 | |
Table 3: Accuracy (Recovery) Data
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | Mean Recovery (%) |
|---|---|---|---|---|
| 80 | ||||
| 100 |
| 120 | | | | |
Table 4: Precision Data
| Precision Type | Sample | %RSD |
|---|---|---|
| Repeatability (Intra-day) | 1-6 | |
| Intermediate (Inter-day) | Day 1 vs. Day 2 |
| Intermediate (Inter-analyst) | Analyst 1 vs. Analyst 2 | |
Visualizations
Diagrams are essential for visualizing workflows and logical relationships in method validation.
Caption: Workflow for HPLC Method Validation.
Caption: Forced Degradation Study Pathway.
Conclusion
Validating an HPLC method for this compound is a critical step in its analytical development. By adapting established methods for related compounds and rigorously following ICH guidelines, researchers can develop a robust, reliable, and specific method. This guide provides a comprehensive framework to assist in this process, ensuring data integrity and compliance with regulatory standards.
References
A Comparative Guide to the Mechanism of Action: Axomadol Hydrochloride vs. Tapentadol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axomadol hydrochloride and Tapentadol (B1681240) are centrally acting analgesics with dual mechanisms of action, targeting both the opioid and monoaminergic systems. While both compounds exhibit µ-opioid receptor (MOR) agonism and norepinephrine (B1679862) reuptake inhibition (NRI), their distinct pharmacological profiles warrant a detailed comparison for researchers in pain therapeutics. This guide provides an objective analysis of their mechanisms of action, supported by available experimental data, to inform drug development and research endeavors. It is important to note that the development of Axomadol was discontinued (B1498344) after Phase II clinical trials, limiting the extent of publicly available comparative data.
Quantitative Analysis of Receptor Binding and Transporter Inhibition
The following table summarizes the available in vitro data for this compound and Tapentadol, providing a quantitative comparison of their binding affinities and inhibitory concentrations. It is crucial to consider that these values may have been obtained from different studies employing varied experimental conditions.
| Target | Compound/Metabolite | Species | K i (Inhibitory Constant) | IC 50 (Half Maximal Inhibitory Concentration) | Reference |
| µ-Opioid Receptor (MOR) | Axomadol (RR enantiomer) | Human | 22.7 µM | - | [1] |
| Axomadol (SS enantiomer) | Human | >10 µM | - | [1] | |
| O-demethyl-axomadol (RR metabolite) | Human | 0.14 µM | - | [1] | |
| O-demethyl-axomadol (SS metabolite) | Human | 3.8 µM | - | [1] | |
| Tapentadol | Human | 0.16 µM | - | [2] | |
| Tapentadol | Rat | 0.096 µM | - | [3] | |
| δ-Opioid Receptor (DOR) | Tapentadol | Rat | 0.97 µM | - | [3] |
| κ-Opioid Receptor (KOR) | Tapentadol | Rat | 0.91 µM | - | [3] |
| Norepinephrine Transporter (NET) | Axomadol | - | - | Data not available | |
| Tapentadol | Rat | - | 0.48 µM | [3] | |
| Serotonin (B10506) Transporter (SERT) | Axomadol | - | - | Data not available | |
| Tapentadol | Rat | - | 2.37 µM | [3] |
Mechanism of Action: A Detailed Comparison
This compound
Axomadol is a racemic mixture of (RR)- and (SS)-enantiomers. Its analgesic effect is a composite of the activities of the parent enantiomers and their primary metabolite, O-demethyl-axomadol.[1]
-
Opioid Agonism: The primary opioid activity of Axomadol is attributed to its metabolite. The (RR)-enantiomer of O-demethyl-axomadol is a potent agonist at the µ-opioid receptor, exhibiting a significantly higher binding affinity than the parent compound.[1] The parent (RR)-enantiomer of Axomadol has a much weaker affinity for the MOR.[1]
-
Monoamine Reuptake Inhibition: The (SS)-enantiomers of both the parent drug and its metabolite are responsible for the inhibition of norepinephrine and, to a lesser extent, serotonin reuptake.[1] This action increases the concentration of these neurotransmitters in the synaptic cleft, which is thought to contribute to the analgesic effect by modulating descending inhibitory pain pathways.
Tapentadol
Tapentadol is a centrally acting analgesic with a dual mechanism of action, combining µ-opioid receptor agonism and norepinephrine reuptake inhibition within a single molecule.[4][5][6]
-
µ-Opioid Receptor (MOR) Agonism: Tapentadol is an agonist at the µ-opioid receptor.[4][5] Its binding affinity to the human MOR is moderate.[2] This interaction is a key component of its analgesic effect, particularly for nociceptive pain.[6]
-
Norepinephrine Reuptake Inhibition (NRI): Tapentadol also inhibits the reuptake of norepinephrine.[4][5] This action is believed to be particularly important for its efficacy in treating neuropathic pain.[6] Tapentadol has a significantly weaker effect on serotonin reuptake.[4]
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for Axomadol and Tapentadol.
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of Tapentadol.
Experimental Protocols
The following sections describe generalized protocols for the key in vitro assays used to characterize the mechanisms of action of Axomadol and Tapentadol.
Radioligand Binding Assay for µ-Opioid Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound to the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Cells stably expressing the human µ-opioid receptor (e.g., CHO or HEK293 cells) are cultured and harvested.
-
Cells are lysed in a hypotonic buffer, and the cell membranes are isolated by differential centrifugation.
-
The final membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in sequence:
-
A fixed volume of the prepared cell membrane suspension.
-
A fixed volume of a known radioligand with high affinity for the µ-opioid receptor (e.g., [³H]-DAMGO or [³H]-Naloxone) at a concentration near its dissociation constant (Kd).
-
Varying concentrations of the unlabeled test compound (Axomadol or Tapentadol).
-
-
Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled opioid antagonist) are included.
-
The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a radioligand binding assay.
Norepinephrine Transporter (NET) Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the reuptake of norepinephrine into cells expressing the norepinephrine transporter.
1. Cell Culture:
-
A suitable cell line endogenously or recombinantly expressing the human norepinephrine transporter (e.g., SK-N-BE(2)C or HEK293-hNET cells) is cultured in appropriate plates.[7]
2. Uptake Inhibition Assay:
-
The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer.
-
The cells are then pre-incubated with varying concentrations of the test compound (Axomadol or Tapentadol) or a known NET inhibitor (for control) for a specific period.
-
The uptake reaction is initiated by adding a fixed concentration of radiolabeled norepinephrine (e.g., [³H]-norepinephrine).
-
The incubation is carried out for a defined time at a controlled temperature (e.g., 37°C).
3. Termination and Lysis:
-
The uptake is terminated by rapidly aspirating the assay buffer and washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
The cells are then lysed to release the internalized radiolabeled norepinephrine.
4. Detection and Analysis:
-
The amount of radioactivity in the cell lysate is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific norepinephrine uptake (IC50) is determined by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Conclusion
Both this compound and Tapentadol are dual-action analgesics targeting the µ-opioid receptor and the norepinephrine reuptake transporter. A key difference lies in the contribution of their metabolites to the overall pharmacological effect. The primary opioid activity of Axomadol resides in its O-demethylated metabolite, while Tapentadol itself is the active moiety for both MOR agonism and NRI.[1][8] Based on the available data, the active metabolite of Axomadol, O-demethyl-axomadol (RR-enantiomer), exhibits a higher binding affinity for the human µ-opioid receptor (Ki = 0.14 µM) compared to Tapentadol (Ki = 0.16 µM).[1][2] However, without direct comparative studies on norepinephrine reuptake inhibition for Axomadol, a complete assessment of their relative potencies at both targets is challenging. The distinct pharmacological profiles of these two compounds, particularly the role of metabolism for Axomadol, are critical considerations for researchers in the field of analgesic drug development. The provided data and experimental outlines offer a foundational understanding for further investigation and comparison.
References
- 1. Population pharmacokinetic/pharmacodynamic modelling of the effects of axomadol and its O‐demethyl metabolite on pupil diameter and nociception in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Does ‘Strong Analgesic’ Equal ‘Strong Opioid’? Tapentadol and the Concept of ‘µ-Load’ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative pharmacology and toxicology of tramadol and tapentadol - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analgesic Efficacy of Axomadol Hydrochloride: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axomadol hydrochloride is a centrally-acting analgesic agent that was under investigation for the management of chronic pain conditions. Structurally related to tramadol (B15222), Axomadol exhibits a dual mechanism of action, involving both opioid receptor agonism and inhibition of monoamine reuptake. However, the clinical development of Axomadol was discontinued (B1498344) after Phase II trials failed to meet their predetermined endpoints. This guide provides a comparative overview of the analgesic efficacy of this compound, based on the limited publicly available data. Due to the scarcity of direct comparative studies, data for tramadol, a widely used analgesic with a similar mechanism of action, is included to provide context.
Mechanism of Action
Axomadol is a racemic mixture, and its analgesic effects are mediated by two distinct but complementary pathways. The RR enantiomer of its primary metabolite, O-demethyl-axomadol, is an agonist at the µ-opioid receptor. Concurrently, the SS enantiomer of the parent compound and its metabolite inhibit the reuptake of norepinephrine (B1679862) and, to a lesser degree, serotonin (B10506) in the central nervous system. This dual action targets both the ascending and descending pathways of pain modulation.
Quantitative Data Summary
This compound: Pharmacokinetic and Pharmacodynamic Properties
The following table summarizes data from a study in healthy volunteers who received oral doses of Axomadol ranging from 66 mg to 225 mg. The analgesic effect was measured using a cold pressor test.
| Parameter | Value | Unit | Description |
| Pharmacokinetics | |||
| Axomadol (SS enantiomer) C50 for mydriasis | 90.7 | ng/mL | Plasma concentration exerting half-maximal effect on pupil dilation. |
| O-demethyl-axomadol (RR enantiomer) slope for miosis | 0.00967 | mm·mL/ng | Linear slope for the decrease in pupil diameter. |
| Pharmacodynamics (Cold Pressor Test) | |||
| Change in pupil diameter associated with 10% decrease in pain | 0.5 | mm | A 0.5 mm net change in pupil diameter was associated with a 10% decrease in the area under the curve for pain intensity. |
Comparative Analgesic Efficacy of Tramadol (Contextual Data)
Due to the lack of direct comparative studies for Axomadol, the following tables provide data on the analgesic efficacy of tramadol, a drug with a similar dual mechanism of action, in both preclinical and clinical settings.
Table 1: Preclinical Efficacy of Tramadol in Rodent Models
| Test | Species | Route of Administration | Dose Range | Comparator | Key Findings |
| Hot-Plate Test | Rat | Intraperitoneal (i.p.) | 12.5 - 50 mg/kg | - | Effective analgesia at 12.5 mg/kg without notable side effects. Higher doses (25 and 50 mg/kg) also effective but caused sedation. |
| Tail-Flick Test | Rat | Intraperitoneal (i.p.) | 12.5 mg/kg | Morphine (1.5 mg/kg) | Tramadol produced a significant anti-nociceptive effect for about 90 minutes. The effects of tramadol and morphine at the tested doses did not show a significant difference at any time point. |
Table 2: Clinical Efficacy of Tramadol in Chronic Pain
| Condition | Study Design | Treatment Arms | Key Efficacy Outcome | Results |
| Chronic Low Back Pain | Randomized, Placebo-Controlled | Tramadol (200-400 mg/day) vs. Placebo | Mean Pain Visual Analog Scale (VAS) at final visit | Tramadol: 3.5 cm; Placebo: 5.1 cm (p ≤ 0.0001) |
| Osteoarthritis of the Knee | Randomized, Placebo-Controlled | Tramadol ER (100-300 mg/day) vs. Placebo | Change from baseline in Arthritis Pain Intensity VAS over 12 weeks | Tramadol ER was superior to placebo (p < 0.001) |
| Postoperative Pain | Randomized, Double-Blind | Tramadol (50 mg i.v.) vs. Morphine (5 mg i.v.) | Pain intensity and relief | Both drugs produced acceptable analgesia. |
Experimental Protocols
Cold Pressor Test for this compound
Objective: To assess the analgesic effect of Axomadol in healthy subjects.
Methodology:
-
Subjects: Healthy adult volunteers.
-
Procedure: Subjects immersed one hand in a container of cold water maintained at a constant temperature (typically 1-2°C).
-
Pain Assessment: Subjects rated their pain intensity continuously on a visual analog scale (VAS) or a numerical rating scale (NRS) from 0 (no pain) to 10 (worst imaginable pain).
-
Duration: The test was conducted for a fixed duration (e.g., 2 minutes), or until the subject could no longer tolerate the pain.
-
Outcome Measure: The primary outcome was the area under the pain intensity versus time curve (AUC), which represents the total pain experience. A reduction in the AUC after drug administration compared to placebo indicated an analgesic effect.
-
Drug Administration: Axomadol or placebo was administered orally at various doses in a double-blind, crossover fashion.
Hot-Plate Test for Tramadol (Preclinical)
Objective: To evaluate the thermal nociceptive threshold in rodents.
Methodology:
-
Apparatus: A metal plate that can be heated to a constant temperature (e.g., 55°C). The animal is confined to the plate by a transparent cylinder.
-
Procedure: The animal is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw, jumping) is recorded.
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Drug Administration: Tramadol or a vehicle control is administered, typically via intraperitoneal or subcutaneous injection, at a predetermined time before the test.
-
Outcome Measure: An increase in the latency to the nociceptive response compared to the control group indicates an analgesic effect.
Tail-Flick Test for Tramadol (Preclinical)
Objective: To measure the latency of a spinal reflex to a thermal stimulus.
Methodology:
-
Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.
-
Procedure: The animal is gently restrained, and the heat source is applied to a specific portion of the tail. The time taken for the animal to flick its tail away from the heat is measured.
-
Cut-off Time: A cut-off is employed to avoid tissue injury.
-
Drug Administration: The test drug or vehicle is administered prior to the test.
-
Outcome Measure: A longer tail-flick latency in the drug-treated group compared to the control group signifies analgesia.
Conclusion
This compound is a dual-action analgesic whose clinical development was halted. The available data from a human pharmacodynamic study suggests a dose-dependent analgesic effect in a cold pressor test model. Due to the lack of direct comparative clinical trials, its efficacy relative to other analgesics remains undetermined. The provided data on tramadol, a drug with a similar mechanism of action, offers a contextual framework for understanding the potential analgesic profile of a dual-action opioid and monoamine reuptake inhibitor. Further research would be necessary to fully elucidate the comparative analgesic efficacy of Axomadol.
A Comparative Analysis of Axomadol Hydrochloride Enantiomers: Unraveling Stereospecific Contributions to Analgesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axomadol, a centrally acting analgesic agent, was developed for the management of moderate to severe pain. It possesses a dual mechanism of action, combining weak µ-opioid receptor agonism with the inhibition of monoamine reuptake, specifically norepinephrine (B1679862) and serotonin (B10506).[1] Administered as a racemic mixture of its (1R,3R,6R) and (1S,3S,6S) enantiomers (referred to as RR and SS enantiomers, respectively), the pharmacological activity of Axomadol is a composite of the distinct properties of its stereoisomers and their primary O-demethylated metabolites.[1] This guide provides a comparative overview of the enantiomers of Axomadol hydrochloride, presenting available experimental data to elucidate their individual contributions to the drug's overall analgesic profile. It is important to note that the clinical development of Axomadol was halted after Phase II trials, which may limit the extent of publicly available preclinical and clinical data.[2]
Data Presentation
The following tables summarize the available quantitative data for the enantiomers of Axomadol and its active O-demethyl metabolite concerning their interaction with the µ-opioid receptor.
Table 1: µ-Opioid Receptor Binding Affinity of Axomadol Enantiomers and Metabolites
| Compound | Enantiomer | Binding Affinity (Ki) in µM[1] |
| Axomadol (Parent) | RR | 22.7 |
| SS | >10 | |
| O-demethyl-axomadol (Metabolite) | RR | 0.14 |
| SS | 3.8 |
Note: A lower Ki value indicates a higher binding affinity.
Pharmacological Profile
The analgesic effect of Axomadol is a result of the synergistic action of its enantiomers and their metabolites.
-
Opioid Activity: The opioid component of Axomadol's action is primarily attributed to the RR enantiomer of its O-demethyl metabolite .[1] This metabolite exhibits a significantly higher affinity for the µ-opioid receptor compared to the parent compound and its SS-metabolite enantiomer.[1]
Signaling Pathways and Mechanisms of Action
The dual mechanism of action of Axomadol involves two primary signaling pathways:
-
µ-Opioid Receptor Signaling: The RR-enantiomer of the O-demethyl metabolite of Axomadol acts as an agonist at the µ-opioid receptor, a G-protein coupled receptor (GPCR). Activation of this receptor leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, resulting in hyperpolarization and reduced neuronal excitability. This cascade ultimately inhibits the transmission of nociceptive signals.
-
Monoamine Reuptake Inhibition: The SS-enantiomers of Axomadol and its metabolite block the reuptake of norepinephrine and serotonin from the synaptic cleft. This increases the concentration of these neurotransmitters in the synapse, enhancing their modulatory effects on descending pain pathways.
Experimental Protocols
Detailed experimental protocols for the characterization of Axomadol enantiomers are not extensively published. However, the following are general methodologies typically employed for such investigations.
1. Radioligand Binding Assays for µ-Opioid Receptor Affinity
This assay determines the binding affinity of a compound to the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human µ-opioid receptor are cultured and harvested. The cell membranes are then prepared through a series of homogenization and centrifugation steps.
-
Binding Assay: The cell membranes are incubated with a radiolabeled µ-opioid receptor antagonist (e.g., [³H]-naloxone) and varying concentrations of the test compound (Axomadol enantiomers and metabolites).
-
Detection and Analysis: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting. The data is then analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
References
Pharmacokinetic Profile: A Comparative Analysis of Axomadol and Its Active Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of Axomadol, a centrally active analgesic agent, and its primary active metabolite, O-demethyl-axomadol. The data presented is derived from a population pharmacokinetic/pharmacodynamic (PK/PD) modeling study in healthy subjects. Due to the discontinuation of Axomadol's clinical development after Phase II trials, publicly available data is limited.[1][2]
Introduction to Axomadol
Axomadol is a synthetic, centrally-acting opioid analgesic that was under investigation for the treatment of chronic pain.[1][2] It is administered as a racemic mixture of its RR and SS enantiomers. The primary mechanism of action involves opioid receptor agonism and the inhibition of monoamine reuptake, specifically norepinephrine (B1679862) and to a lesser extent, serotonin.[3][4] The analgesic effect of Axomadol is attributed to both the parent drug and its active metabolite, O-demethyl-axomadol, which is formed primarily through the action of the cytochrome P450 (CYP) 2D6 enzyme.[3]
Pharmacokinetic Data Summary
A population PK/PD model was developed to simultaneously characterize the kinetics of Axomadol and its O-demethyl metabolite.[3] Instead of traditional non-compartmental pharmacokinetic parameters, this guide presents the parameters from the final population pharmacokinetic model, which provides a more comprehensive understanding of the drug's disposition.
| Parameter | Description | Axomadol (Parent Drug) | O-demethyl-axomadol (Metabolite) |
| Absorption | |||
| tlag | Lag time of absorption | Present | N/A |
| Distribution | |||
| Model | Compartmental Model | One-compartment with an additional "liver" compartment for metabolite formation | Modeled as formed in the "liver" compartment |
| Metabolism | |||
| Primary Enzyme | Cytochrome P450 Isoform | CYP2D6 | N/A |
| Elimination | |||
| Pathway | Primary route of clearance | Metabolism to O-demethyl-axomadol and an additional elimination pathway | - |
Note: Specific quantitative values for parameters such as clearance and volume of distribution from the population pharmacokinetic model are not detailed in the provided source. The model structure indicates a one-compartment model was sufficient to describe the disposition of the parent drug, with a separate compartment to model the liver where the metabolite is formed.[3]
Experimental Protocols
The pharmacokinetic data was derived from two Phase I clinical trials involving healthy adult subjects.[3]
Study Design
-
Study Population: A total of 74 healthy male and female Caucasian subjects participated across the two studies. All participants were classified as extensive metabolizers for the CYP2D6 enzyme.[3]
-
Dosing Regimen: Subjects received oral doses of Axomadol ranging from 66 mg to 225 mg, or placebo. The studies involved both single and multiple dosing regimens.[3]
-
Study Type: The trials were randomized and placebo-controlled. One study was a two-period crossover design.[3]
-
Exclusion Criteria: Individuals who had recently used drugs that inhibit CYP2D6 were excluded.[3]
Bioanalytical Methods
-
Analyte Quantification: Plasma concentrations of both the RR and SS enantiomers of Axomadol and its O-demethyl metabolite were measured.[3]
-
Analytical Techniques:
-
Lower Limits of Quantification (LLOQ):
Pharmacokinetic Modeling
-
Software: The population pharmacokinetic analysis was performed using NONMEM 7.2.[3]
-
Model Structure: The final model that best described the data included an extra compartment representing the liver to model the formation of the O-demethyl metabolite. A one-compartment model was adequate for the disposition of the parent drug. The model also accounted for an additional elimination pathway for the parent compound besides metabolism to the O-demethyl metabolite.[3]
Visualizations
Axomadol Metabolism Pathway
Caption: Metabolic conversion of Axomadol to its active metabolite.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow of the Axomadol pharmacokinetic study.
References
- 1. Population pharmacokinetic analysis of tramadol and O-desmethyltramadol with genetic polymorphism of CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Population pharmacokinetic/pharmacodynamic modelling of the effects of axomadol and its O‐demethyl metabolite on pupil diameter and nociception in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetic/Pharmacodynamic Modeling of O-Desmethyltramadol in Young and Elderly Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Axomadol Hydrochloride: A Comparative Analysis of its Opioid Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axomadol, a centrally active analgesic agent, was under investigation for its potential in managing moderate to severe pain. Structurally related to tramadol (B15222), axomadol exhibits a dual mechanism of action, involving both opioid receptor agonism and inhibition of monoamine reuptake.[1] This guide provides a comparative analysis of the cross-reactivity of Axomadol hydrochloride's enantiomers and its primary metabolite with mu (µ), delta (δ), and kappa (κ) opioid receptors. Due to the discontinuation of its clinical development in Phase II, publicly available data on its binding affinity and functional activity is limited, particularly for the delta and kappa opioid receptors.[2] This guide compiles the available data for the µ-opioid receptor and presents it alongside comparative data for other well-characterized opioids to offer a contextual understanding of its opioid receptor profile.
Quantitative Data Summary
The binding affinity of a compound for a receptor is a critical determinant of its potency and potential for cross-reactivity. This is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
Axomadol and Metabolite Binding Affinity at the µ-Opioid Receptor
Axomadol is a racemic mixture of (R,R) and (S,S) enantiomers, and its primary active metabolite is O-demethyl-axomadol. The opioid-related analgesic effects are primarily attributed to the (R,R)-O-demethyl metabolite.[3] The available binding affinity data for the human recombinant µ-opioid receptor is summarized in the table below.[3]
| Compound | Enantiomer | Ki (µM) at µ-Opioid Receptor |
| Axomadol (Parent) | (R,R) | 22.7[3] |
| (S,S) | >10[3] | |
| O-demethyl-axomadol (Metabolite) | (R,R) | 0.14[3] |
| (S,S) | 3.8[3] |
Data for delta (δ) and kappa (κ) opioid receptors for Axomadol and its metabolites are not publicly available.
Comparative Opioid Receptor Binding Affinities
To provide context for Axomadol's µ-opioid receptor affinity, the following table presents the binding affinities (Ki) of tramadol and other commonly used opioids at all three major opioid receptor subtypes.
| Compound | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) |
| Tramadol | 2100[4] | 57600[4] | 42700[4] |
| O-desmethyltramadol (M1) | 3.4[4] | - | - |
| Morphine | 1.168 - 1.2 | - | - |
| Fentanyl | 1.346 | - | - |
| Sufentanil | 0.138 | - | - |
| DAMGO (µ-agonist) | 1.23 | ~615 | ~615 |
| DPDPE (δ-agonist) | - | 1.4 | - |
| U-69593 (κ-agonist) | - | - | 0.89 |
Note: A lower Ki value indicates higher binding affinity. The data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinity and functional activity of compounds at opioid receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Cell lines stably expressing the human µ, δ, or κ opioid receptor (e.g., CHO or HEK293 cells) are cultured and harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, or [³H]U-69593 for κ-receptors), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled universal opioid antagonist (e.g., naloxone).
-
The plates are incubated to allow the binding to reach equilibrium.
3. Filtration and Scintillation Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs), such as opioid receptors, by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist.
1. Membrane Preparation:
-
Similar to the radioligand binding assay, membranes are prepared from cells expressing the opioid receptor of interest.
2. Assay Procedure:
-
The assay is conducted in a 96-well plate.
-
Each well contains cell membranes, GDP (to ensure G-proteins are in their inactive state), and varying concentrations of the test agonist (e.g., this compound).
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The plates are incubated to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
3. Filtration and Scintillation Counting:
-
The reaction is terminated by filtration, and the amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.
4. Data Analysis:
-
The data is analyzed to determine the potency (EC50, the concentration of agonist that produces 50% of the maximal response) and efficacy (Emax, the maximal stimulation) of the test compound.
Visualizations
Opioid Receptor Signaling Pathway
Caption: Opioid receptor signaling cascade upon agonist binding.
Radioligand Binding Assay Workflow
Caption: Experimental workflow for a competitive radioligand binding assay.
Axomadol's Dual Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Axomadol - Wikipedia [en.wikipedia.org]
- 3. Population pharmacokinetic/pharmacodynamic modelling of the effects of axomadol and its O‐demethyl metabolite on pupil diameter and nociception in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Axomadol Hydrochloride vs. Morphine: An In Vivo Potency Comparison for Researchers
For researchers, scientists, and drug development professionals, understanding the comparative in vivo potency of novel analgesic compounds against established standards like morphine is critical. This guide provides an objective comparison of Axomadol hydrochloride and morphine, focusing on their performance in preclinical in vivo models.
Axomadol (also known as EN3324) is a centrally acting analgesic with a dual mechanism of action, exhibiting both opioid agonistic properties and inhibition of monoamine reuptake.[1][2] It is structurally related to tramadol.[3][2] In contrast, morphine is a classic opioid agonist that exerts its analgesic effects primarily through the activation of μ-opioid receptors in the central nervous system.[4] The development of Axomadol was discontinued (B1498344) after Phase II clinical trials.[3][2]
In Vivo Analgesic Potency
| Compound | Animal Model | Test | Route of Administration | ED50 (mg/kg) |
| Morphine | Rat | Tail-Flick | Intraperitoneal (IP) | 2.26 |
| Tramadol | Rat | Tail-Flick | Intraperitoneal (IP) | 11.70 |
| Morphine | Mouse | Hot Plate (55°C) | Subcutaneous (SC) | ~5-10 |
| Tramadol | Mouse | Hot Plate (55°C) | Subcutaneous (SC) | 33.1 |
| Morphine | Rat | Paw Pressure | Intravenous (IV) | ~1 |
| Tramadol | Rat | Paw Pressure | Intravenous (IV) | ~1 |
Note: The data presented are compiled from various studies and are for illustrative purposes. Direct comparison between different studies should be made with caution due to variations in experimental protocols.
Signaling Pathways
The analgesic effects of morphine are primarily mediated through the activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR). This activation leads to the inhibition of adenylyl cyclase, reduced intracellular cAMP levels, and modulation of ion channels, ultimately resulting in decreased neuronal excitability and reduced pain transmission.
Axomadol also acts as a μ-opioid receptor agonist. In addition to this opioid activity, it inhibits the reuptake of norepinephrine (B1679862) and serotonin, which contributes to its analgesic effect through the enhancement of descending inhibitory pain pathways.
Caption: Simplified signaling pathways for Morphine and Axomadol.
Experimental Protocols
The following are detailed methodologies for two common in vivo analgesic assays used to determine the potency of compounds like this compound and morphine.
Hot Plate Test
The hot plate test is a widely used method to assess the thermal nociceptive threshold in rodents.
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. The apparatus is enclosed to prevent the animal from escaping.
-
Animals: Male Sprague-Dawley rats (200-250 g) are typically used. Animals are acclimated to the testing room for at least 60 minutes before the experiment.
-
Procedure:
-
A baseline latency to a nociceptive response (e.g., licking a hind paw, jumping) is determined for each animal by placing it on the hot plate. A cut-off time (e.g., 45 seconds) is established to prevent tissue damage.
-
Animals are then administered either the vehicle control, morphine, or this compound via a specified route (e.g., subcutaneous, intraperitoneal).
-
At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), the animals are again placed on the hot plate, and the latency to the nociceptive response is recorded.
-
-
Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ED50 value, the dose that produces a 50% effect, is then calculated from the dose-response curve.
Tail-Flick Test
The tail-flick test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus.
-
Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the ventral surface of the rat's tail.
-
Animals: Male Wistar rats (180-220 g) are commonly used. They are habituated to the restraining device before the test day.
-
Procedure:
-
The rat is gently placed in a restrainer, and its tail is positioned over the light source.
-
The baseline tail-flick latency is determined by activating the light source and measuring the time it takes for the rat to flick its tail out of the beam. A cut-off time (e.g., 10-12 seconds) is set to avoid tissue damage.
-
The test compounds or vehicle are administered.
-
The tail-flick latency is measured again at various time points post-administration.
-
-
Data Analysis: Similar to the hot plate test, the %MPE is calculated, and the ED50 is determined from the dose-response data.
Caption: Workflow for in vivo analgesic potency determination.
References
- 1. Evaluation of the anti-nociceptive effects of morphine, tramadol, meloxicam and their combinations using the tail-flick test in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The analgesic activity of morphine-6-glucuronide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Axomadol - Wikipedia [en.wikipedia.org]
- 4. Comparison of the antinociceptive response to morphine and morphine-like compounds in male and female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Axomadol Hydrochloride and Serotonin Reuptake Inhibitors: A Comparative Analysis of a Potential Drug-Drug Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Axomadol, a centrally active analgesic agent, possesses a dual mechanism of action, functioning as both an opioid agonist and a monoamine reuptake inhibitor.[1][2] Its development, however, was discontinued (B1498344) after Phase II clinical trials failed to meet primary endpoints.[3][4][5][6] A key pharmacological feature of Axomadol is its inhibitory effect on the reuptake of serotonin (B10506), which raises significant questions about its potential interaction with serotonin reuptake inhibitors (SRIs). This guide provides a comparative analysis of the available data on Axomadol and the well-established pharmacology of its structural and mechanistic analog, tramadol (B15222), to elucidate the potential for a clinically significant drug-drug interaction with SRIs. Due to the cessation of Axomadol's development, direct experimental data on its co-administration with SRIs is unavailable. Therefore, this guide leverages data from tramadol as a surrogate to inform on potential pharmacodynamic and pharmacokinetic interactions.
Introduction
Axomadol (EN3324) was investigated for the treatment of chronic pain and arthrosis.[4] Its analgesic effect is believed to stem from its activity at the mu-opioid receptor and its ability to block the reuptake of norepinephrine (B1679862) and, to a lesser extent, serotonin.[7] This latter characteristic places Axomadol in a class of drugs with a theoretical risk of inducing serotonin syndrome when co-administered with other serotonergic agents, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). Serotonin syndrome is a potentially life-threatening condition caused by excessive serotonergic activity in the central nervous system.[4]
Given the limited publicly available data on Axomadol, this guide will draw comparisons with tramadol, a widely used analgesic with a similar dual mechanism of action. The extensive research on tramadol's interaction with SRIs provides a valuable framework for understanding the potential risks associated with Axomadol.
Comparative Pharmacodynamics
The primary pharmacodynamic interaction of concern between Axomadol and SRIs is the synergistic elevation of synaptic serotonin levels. Both classes of drugs inhibit the serotonin transporter (SERT), leading to an accumulation of serotonin in the synaptic cleft. This can result in overstimulation of postsynaptic serotonin receptors and the clinical manifestation of serotonin syndrome.
Mechanism of Action at the Serotonin Transporter
-
SRIs : These drugs are potent inhibitors of SERT, with high affinity. Their primary therapeutic effect in the treatment of depression and other psychiatric disorders is attributed to this mechanism.
-
Tramadol (as a surrogate) : Tramadol and its enantiomers exhibit inhibitory activity at the serotonin transporter. The (+)-enantiomer of tramadol is more specific for the serotonin carrier.[5] In vivo studies in humans using positron emission tomography (PET) have demonstrated that clinical doses of tramadol can lead to significant occupancy of the serotonin transporter, comparable to that of some SSRIs.[8]
The following diagram illustrates the signaling pathway at a serotonergic synapse and the points of action for Axomadol and SRIs.
Quantitative Data Comparison (Tramadol as Surrogate)
The following table summarizes the available quantitative data for tramadol's interaction with the serotonin system. This data can be used to infer the potential serotonergic activity of Axomadol.
| Parameter | Tramadol | Selective Serotonin Reuptake Inhibitors (SSRIs) | Data Source |
| Binding Affinity (Ki) for SERT | (+)-enantiomer is more potent | High affinity (typically low nM range) | [5] |
| In Vivo SERT Occupancy | Dose-dependent; up to ~79% at 400 mg | Dose-dependent; therapeutic doses often achieve >80% occupancy | [8] |
| Effect on Extracellular 5-HT | Increases extracellular serotonin levels | Markedly increases extracellular serotonin levels | [9][10] |
| Clinical Interaction | Well-documented risk of serotonin syndrome when combined with SRIs | Contraindicated or requires careful monitoring with other serotonergic agents | [4][11] |
Experimental Protocols
Due to the discontinuation of Axomadol's development, specific experimental protocols for studying its interaction with SRIs are not published. However, standard preclinical and clinical methodologies would be employed to assess such an interaction.
Preclinical Assessment (In Vitro)
-
Receptor Binding Assays : To determine the binding affinity (Ki) of Axomadol and its metabolites for the human serotonin transporter (hSERT).
-
Protocol Outline :
-
Prepare cell membranes expressing hSERT.
-
Incubate membranes with a radiolabeled ligand for SERT (e.g., [³H]-citalopram).
-
Add increasing concentrations of Axomadol to displace the radioligand.
-
Measure the amount of bound radioactivity to determine the IC50, from which the Ki is calculated.
-
-
Preclinical Assessment (In Vivo)
-
Microdialysis in Rodents : To measure the effect of Axomadol, alone and in combination with an SRI, on extracellular serotonin levels in specific brain regions (e.g., hippocampus, prefrontal cortex).
-
Protocol Outline :
-
Surgically implant a microdialysis probe into the target brain region of a freely moving rat.
-
Perfuse the probe with artificial cerebrospinal fluid.
-
Collect dialysate samples at baseline and after administration of Axomadol, an SRI, or both.
-
Analyze serotonin concentration in the dialysate using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
The following diagram illustrates a typical experimental workflow for a preclinical in vivo microdialysis study.
Conclusion and Recommendations
While direct experimental data on the interaction between Axomadol hydrochloride and serotonin reuptake inhibitors is lacking, the available information on its mechanism of action and the extensive data on its structural and mechanistic analog, tramadol, strongly suggest a high potential for a significant pharmacodynamic interaction. The co-administration of Axomadol with an SRI would likely lead to an additive inhibition of serotonin reuptake, thereby increasing the risk of serotonin syndrome.
For drug development professionals, these findings underscore the critical importance of conducting thorough drug-drug interaction studies for any new chemical entity with activity at monoamine transporters. Should the development of Axomadol or similar compounds be reconsidered, a comprehensive evaluation of the serotonergic interaction potential would be a mandatory component of the preclinical and clinical safety assessment. This would involve in vitro binding and uptake assays, in vivo microdialysis studies, and carefully designed clinical trials to monitor for signs and symptoms of serotonin toxicity when co-administered with SRIs. Researchers should exercise extreme caution when considering the use of Axomadol in any experimental setting where concomitant administration of serotonergic agents is a possibility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Axomadol - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Opioids and serotonergic medicines: some combinations may increase the risk of serotonin syndrome [medsafe.govt.nz]
- 5. Influence of tramadol on neurotransmitter systems of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tramadol: Understanding the Risk of Serotonin Syndrome and Seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medsafe.govt.nz [medsafe.govt.nz]
- 8. Occupancy of serotonin transporter by tramadol: a positron emission tomography study with [11C]DASB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mednexus.org [mednexus.org]
- 10. Tramadol increases extracellular levels of serotonin and noradrenaline as measured by in vivo microdialysis in the ventral hippocampus of freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Opioids and antidepressants: which combinations to avoid - Australian Prescriber [australianprescriber.tg.org.au]
Validating Axomadol Hydrochloride's Norepinephrine Reuptake Inhibition: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Axomadol hydrochloride, a centrally acting analgesic agent, was investigated for its dual mechanism of action, combining opioid agonism with the inhibition of monoamine reuptake, particularly norepinephrine (B1679862).[1] Despite its initial promise, development was halted during Phase II clinical trials as it failed to meet primary endpoints for the treatment of chronic low back pain.[2] This guide provides a comparative analysis of Axomadol's effect on norepinephrine reuptake, contextualized with data from established norepinephrine reuptake inhibitors (NRIs) and the related compound, tramadol. Due to the discontinuation of its development, specific quantitative preclinical data for Axomadol's binding affinity (Ki) and potency (IC50) at the norepinephrine transporter (NET) are not publicly available. This guide, therefore, utilizes data from comparator compounds to frame the discussion and outlines the standard experimental protocols used to validate this mechanism of action.
Quantitative Comparison of Norepinephrine Reuptake Inhibitors
The following table summarizes the binding affinity (Ki) and/or potency (IC50) of several compounds for the norepinephrine transporter (NET). This data is essential for comparing the relative strength of NET inhibition. It is important to note the absence of specific, publicly available data for this compound.
| Compound | Target | Action | Ki (nM) | IC50 (nM) | Species | Reference |
| This compound | NET | Inhibitor | Not Publicly Available | Not Publicly Available | - | - |
| Desipramine | NET | Inhibitor | 1.9 - 4.7 | 1.1 - 4.0 | Human/Rat | --INVALID-LINK-- |
| Reboxetine | NET | Inhibitor | 1.1 - 10 | 7 - 20 | Human/Rat | --INVALID-LINK-- |
| Tapentadol | NET | Inhibitor | 470 | 880 | Human | --INVALID-LINK-- |
| Tramadol | NET | Inhibitor | 1,300 - 2,500 | 4,600 | Human/Rat | --INVALID-LINK-- |
| (+)-Tramadol | NET | Inhibitor | 790 | - | Human | --INVALID-LINK-- |
| (-)-Tramadol | NET | Inhibitor | 4,200 | - | Human | --INVALID-LINK-- |
Experimental Protocols
Validating the effect of a compound on norepinephrine reuptake involves a series of in vitro assays. The following are detailed methodologies for two key experiments:
Radioligand Binding Assay for Norepinephrine Transporter (NET)
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the norepinephrine transporter by measuring its ability to displace a radiolabeled ligand that specifically binds to NET.
Materials:
-
Cell membranes prepared from cells stably expressing the human norepinephrine transporter (hNET), such as HEK-293 or CHO cells.
-
Radioligand: [³H]-Nisoxetine or [³H]-Desipramine (specific NET inhibitors).
-
Test compound (this compound) at various concentrations.
-
Reference compound (e.g., Desipramine) for determining non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound or reference compound.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal [³H]-Norepinephrine Uptake Assay
Objective: To measure the functional inhibition of norepinephrine reuptake by a test compound in isolated nerve terminals (synaptosomes).
Materials:
-
Synaptosomes prepared from specific brain regions rich in noradrenergic neurons (e.g., hypothalamus or cortex) of rodents.
-
[³H]-Norepinephrine.
-
Test compound (this compound) at various concentrations.
-
Reference compound (e.g., Desipramine) as a positive control.
-
Krebs-Ringer bicarbonate buffer, saturated with 95% O₂ / 5% CO₂.
-
Pargyline (to inhibit monoamine oxidase).
-
Ascorbic acid (to prevent oxidation of norepinephrine).
Procedure:
-
Preparation: Prepare synaptosomes from fresh brain tissue by homogenization and differential centrifugation.
-
Pre-incubation: Pre-incubate the synaptosomal suspension with the test compound or reference compound at 37°C for a short period (e.g., 10-15 minutes).
-
Uptake Initiation: Initiate the uptake reaction by adding [³H]-Norepinephrine to the synaptosomal suspension.
-
Uptake Period: Allow the uptake to proceed for a defined, short period (e.g., 5-10 minutes) at 37°C. A parallel incubation at 0-4°C is performed to determine non-specific uptake.
-
Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Lyse the synaptosomes collected on the filters and measure the accumulated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (at 0-4°C) from the total uptake. Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific [³H]-Norepinephrine uptake.
Visualizing the Mechanism and Workflow
To better understand the underlying biological process and the experimental approach, the following diagrams are provided.
Caption: Norepinephrine reuptake inhibition by this compound.
Caption: Experimental workflow for validating norepinephrine reuptake inhibition.
References
Safety Operating Guide
Proper Disposal of Axomadol Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for a Synthetic Opioid Analgesic
Axomadol hydrochloride should be treated as a hazardous substance. It is presumed to be toxic if swallowed and harmful to aquatic life with long-lasting effects. Therefore, all disposal methods must comply with local, state, and federal regulations governing hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, a lab coat or gown, and safety glasses or goggles. All handling of this compound, especially in powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.
Quantitative Data Summary
The following table summarizes the key hazard information extrapolated from related compounds and general knowledge of opioid analgesics.
| Hazard Category | Classification | Precautionary Statements |
| Acute Oral Toxicity | Presumed Toxic | Do not ingest. If swallowed, seek immediate medical attention. |
| Aquatic Toxicity | Presumed Toxic to Aquatic Life | Avoid release to the environment. |
| Target Organ Toxicity | May cause drowsiness or dizziness | Avoid inhalation. Use in a well-ventilated area or fume hood. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.
1. Waste Identification and Segregation:
- Pure this compound: Unused or expired pure this compound must be disposed of as hazardous chemical waste. It should not be mixed with other waste streams.
- Contaminated Materials: All items that have come into direct contact with this compound, including personal protective equipment (gloves, gowns), weighing papers, contaminated glassware, and spill cleanup materials, must be treated as hazardous waste.
- Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container that is clearly labeled as hazardous waste.
2. Waste Collection and Containment:
- Solid Waste: Collect solid this compound waste and contaminated materials in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be kept closed when not in use.
- Liquid Waste: If this compound is in a solution, it should be collected in a compatible, sealed, and labeled hazardous waste container. Do not dispose of liquid solutions containing this compound down the drain.
- Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid Waste," "Contaminated Debris").
3. Spill Management:
- In the event of a spill, evacuate the immediate area.
- Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill kits).
- Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
- Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials for disposal as hazardous waste.
4. Final Disposal:
- All collected hazardous waste containing this compound must be disposed of through a licensed hazardous waste disposal company.
- The disposal method of choice is high-temperature incineration at a permitted facility to ensure the complete destruction of the active pharmaceutical ingredient.[1][2]
- Maintain a detailed inventory of all disposed this compound waste, including quantities and disposal dates, in accordance with institutional and regulatory requirements.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
References
Essential Safety and Logistical Information for Handling Axomadol Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Axomadol hydrochloride is paramount. This document provides procedural guidance on personal protective equipment, operational plans, and disposal methods to minimize risk and ensure a secure laboratory environment.
Quantitative Safety Data
The following table summarizes key quantitative data for this compound, compiled from available safety data sheets.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₅NO₂ · HCl | [1] |
| Molecular Weight | 299.48 g/mol | [1] |
| Melting Point | 178-184 °C (352-363 °F) | [1] |
| Acute Oral Toxicity | Category 3 |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as toxic if swallowed and may cause drowsiness or dizziness. It is also toxic to aquatic life with long-lasting effects. Therefore, appropriate PPE is crucial to prevent exposure.
Recommended Personal Protective Equipment:
-
Respiratory Protection: When dusts are generated, respiratory protection is required. For potent compounds like Axomadol, a NIOSH-approved N95 or higher-rated respirator is recommended to prevent inhalation.[2]
-
Eye Protection: Safety glasses with side shields or chemical safety goggles should be worn to protect against splashes and airborne particles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn to prevent skin contact. It is important to regularly inspect gloves for any signs of degradation or puncture.
-
Body Protection: A laboratory coat or gown should be worn to protect street clothing and prevent skin exposure.[2] In situations with a higher risk of contamination, full skin coverage is recommended.[3]
Operational and Handling Plan
A systematic approach to handling this compound is essential to maintain a safe working environment.
Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Procedural Steps:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.
-
Don the appropriate PPE as outlined above.
-
Ensure all work with solid this compound is conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risk.
-
-
Handling:
-
Handle the substance carefully to avoid the generation of dust.
-
Do not eat, drink, or smoke when using this product.
-
In case of accidental contact, follow the first-aid measures outlined in the SDS:
-
Skin Contact: Immediately take off all contaminated clothing and rinse the skin with water.
-
Eye Contact: Rinse out with plenty of water and remove contact lenses if present.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]
-
Ingestion: If swallowed, rinse the mouth with water and immediately call a poison center or doctor. Do not induce vomiting.[4]
-
-
-
Post-Handling:
-
After handling, thoroughly decontaminate all work surfaces.
-
Carefully remove and dispose of PPE to prevent cross-contamination.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and accidental exposure.
Disposal Workflow:
Caption: Decision workflow for the proper disposal of this compound.
Disposal Procedures:
-
Preferred Method: The most environmentally sound and safest method for disposing of unused or expired opioids like this compound is through a drug take-back program.[5] These programs are often available at local pharmacies or police stations.[5]
-
Alternative Method: If a take-back program is not accessible, mail-back envelopes may be available for the safe disposal of prescription medications.[5]
-
Disposal in Trash (if not on the FDA flush list): If take-back or mail-back options are unavailable, and the substance is not on the FDA's flush list, it can be disposed of in the trash with precautions.[5] Mix the compound with an unappealing substance such as dirt, cat litter, or used coffee grounds.[5] Place the mixture in a sealed plastic bag before throwing it in the trash.[5]
Always consult your institution's specific waste disposal guidelines and local regulations for chemical waste.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
